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  • Product: (2,6-Difluorophenyl)phosphonic acid
  • CAS: 1206195-94-9

Core Science & Biosynthesis

Foundational

Advanced Synthesis Pathways for (2,6-Difluorophenyl)phosphonic Acid: A Technical Guide

Executive Summary (2,6-Difluorophenyl)phosphonic acid (CAS: 1206195-94-9) is a highly specialized, electron-deficient organophosphorus compound. The presence of two ortho-fluorine atoms exerts a profound inductive electr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2,6-Difluorophenyl)phosphonic acid (CAS: 1206195-94-9) is a highly specialized, electron-deficient organophosphorus compound. The presence of two ortho-fluorine atoms exerts a profound inductive electron-withdrawing effect (-I), significantly lowering the pKa of the phosphonic acid moiety compared to its unfluorinated analogs. This unique electronic profile makes it an exceptional candidate for modulating surface energies in organic electronics, serving as a robust ligand in metal-organic frameworks (MOFs), and functioning as a bioisostere in pharmaceutical development.

Synthesizing this compound presents distinct steric and electronic challenges. Traditional thermal Michaelis-Arbuzov reactions fail due to the unactivated nature of the aryl-halide bond. This whitepaper systematically evaluates advanced synthetic pathways, detailing the mechanistic causality and providing self-validating experimental protocols to ensure high-yield, reproducible functionalization.

Strategic Pathway Analysis

The introduction of a phosphonate group to a highly electron-deficient and sterically hindered 2,6-difluoroaryl system requires specialized catalytic or photochemical activation.

  • Photo-Initiated SRN1 Reaction (Photo-Arbuzov): UV irradiation (254 nm) is utilized to homolytically cleave the C-I bond of 2,6-difluoroiodobenzene, initiating a radical-nucleophilic aromatic substitution (SRN1) with trialkyl phosphites 1[1].

  • Palladium-Catalyzed Hirao Cross-Coupling: This method employs Pd(0) catalysts to achieve oxidative addition into 1-bromo-2,6-difluorobenzene, followed by ligand exchange with a dialkyl phosphite and subsequent reductive elimination 2[2].

  • Nickel-Catalyzed Defluorophosphonylation: An emerging, highly advanced approach that directly utilizes polyfluorinated benzenes (e.g., 1,2,3-trifluorobenzene) by selectively activating the C-F bond using Ni(II) precatalysts and strong bases 3[3].

G Start Halogenated Precursor (e.g., 2,6-Difluoroiodobenzene) Route1 Photo-Arbuzov (SRN1) hv (254 nm), P(OEt)3 Start->Route1 Route2 Hirao Cross-Coupling Pd(PPh3)4, HPO(OEt)2, Base Start->Route2 Route3 Defluorophosphonylation Ni-Catalyst, HPO(OEt)2 Start->Route3 Intermediate Diethyl (2,6-difluorophenyl)phosphonate Route1->Intermediate Route2->Intermediate Route3->Intermediate Hydrolysis Acidic Hydrolysis 12M HCl, Reflux Intermediate->Hydrolysis Product (2,6-Difluorophenyl)phosphonic Acid CAS: 1206195-94-9 Hydrolysis->Product

Synthetic pathways to (2,6-difluorophenyl)phosphonic acid from halogenated precursors.

Quantitative Comparison of Synthetic Routes

The selection of a synthesis pathway depends on precursor availability, scale, and available equipment (e.g., photoreactors vs. Schlenk lines).

Synthesis PathwayPrimary PrecursorCatalyst / InitiatorTypical Yield (Ester)Reaction TimeScalability
Photo-Arbuzov 2,6-DifluoroiodobenzeneUV Light (254 nm)40% – 75%48 hoursLow-Medium
Hirao Coupling 1-Bromo-2,6-difluorobenzenePd(PPh₃)₄ / Base60% – 85%12 – 24 hoursHigh
Ni-Activation 1,2,3-TrifluorobenzeneNiBr₂·diglyme / KOtBu50% – 80%20 hoursMedium

Mechanistic Insights: The SRN1 Photochemical Cycle

Understanding the causality behind the Photo-Arbuzov reaction is critical for troubleshooting. The reaction does not proceed via standard nucleophilic aromatic substitution (SNAr) because the ring is not sufficiently activated by strong electron-withdrawing groups in the para position. Instead, it relies on a radical chain mechanism (SRN1) 4[4].

  • Initiation: UV light induces single-electron transfer, generating a radical anion of the aryl iodide.

  • Fragmentation: The unstable radical anion ejects an iodide ion, leaving a highly reactive 2,6-difluorophenyl radical.

  • Nucleophilic Addition: Triethyl phosphite attacks the aryl radical, forming a phosphoranyl radical intermediate.

  • Propagation: This intermediate transfers an electron to a new aryl iodide molecule, propagating the chain and forming a phosphonium cation, which undergoes Arbuzov-type dealkylation to yield the phosphonate ester.

Mechanism Init Initiation: hv + Ar-I -> [Ar-I]•- Frag Fragmentation: [Ar-I]•- -> Ar• + I- Init->Frag Add Nucleophilic Addition: Ar• + P(OEt)3 ->[Ar-P(OEt)3]• Frag->Add Prop Propagation (Electron Transfer): [Ar-P(OEt)3]• + Ar-I -> Ar-P+(OEt)3 + [Ar-I]•- Add->Prop Prop->Frag [Ar-I]•- recycled Dealk Dealkylation (Arbuzov-type): Ar-P+(OEt)3 + I- -> Ar-PO(OEt)2 + EtI Prop->Dealk

SRN1 radical-nucleophilic aromatic substitution mechanism for photo-Arbuzov reaction.

Self-Validating Experimental Protocols

The following protocols are engineered with built-in validation checkpoints to ensure reproducibility and scientific integrity.

Protocol A: Photochemical Synthesis of Diethyl (2,6-difluorophenyl)phosphonate

Adapted from established styryl and aryl phosphonic acid synthesis methodologies1[1].

Step 1: Reagent Preparation & Degassing

  • Action: In a Schlenk flask, combine 2,6-difluoroiodobenzene (1.0 equiv) and triethyl phosphite (1.5 equiv).

  • Causality: Excess triethyl phosphite drives the equilibrium of the nucleophilic addition step and acts as the solvent.

  • Action: Subject the mixture to three freeze-pump-thaw cycles using liquid nitrogen and a high-vacuum line.

  • Validation Checkpoint: During the final thaw cycle, the absolute absence of gas bubble evolution confirms complete removal of dissolved oxygen. Failure to remove O₂ will quench the radical anion intermediates, terminating the SRN1 chain.

Step 2: Photochemical Irradiation

  • Action: Transfer the degassed mixture via cannula to a sealed quartz cuvette or quartz photoreactor. Irradiate using a 254 nm UV lamp for 48 hours.

  • Causality: Borosilicate glass absorbs UV light below 300 nm; quartz is strictly required to allow the 254 nm photons to reach the reaction mixture and initiate homolytic cleavage.

  • Validation Checkpoint: Extract a 10 µL aliquot and analyze via GC-MS. The disappearance of the starting material peak (m/z ~239.9) and the emergence of the product peak (m/z ~250.2) validates successful conversion.

Step 3: Purification

  • Action: Remove volatiles under reduced pressure (rotary evaporation). Purify the crude liquid via flash chromatography (silica gel, hexane/ethyl acetate gradient).

Protocol B: Acidic Hydrolysis to (2,6-Difluorophenyl)phosphonic Acid

Hydrolysis of the ester to the free acid requires harsh conditions, but the robust P-C bond allows for selective dealkylation5[5].

Step 1: Acidic Cleavage

  • Action: Suspend the purified diethyl (2,6-difluorophenyl)phosphonate in an excess of concentrated hydrochloric acid (12M). Reflux the mixture vigorously for 12–24 hours 1[1].

  • Causality: The electron-withdrawing fluorine atoms stabilize the aryl-phosphorus bond against protolytic cleavage, allowing the harsh acidic conditions to selectively attack the P-O-ethyl ester bonds.

  • Validation Checkpoint: Initially, the reaction is a biphasic emulsion (the ester is insoluble in aqueous acid). As the reaction proceeds, the formation of the highly polar, water-soluble phosphonic acid causes the mixture to transition into a single homogeneous phase. This visual cue serves as an in-process indicator of complete hydrolysis.

Step 2: Isolation and Verification

  • Action: Cool the reaction to room temperature. Remove the water and residual HCl under rotary evaporation to yield a quantitative amount of white solid.

  • Validation Checkpoint: Perform ³¹P NMR spectroscopy. The complete disappearance of the ester signal (typically ~15-20 ppm) and the appearance of a clean singlet shifted upfield (~5-10 ppm) confirms the absolute conversion to the free (2,6-difluorophenyl)phosphonic acid.

References

  • Synthesis and Application of Styryl Phosphonic and Cinnamic Acid Derivatives ProQuest Dissert
  • Working with Hazardous Chemicals - Organic Syntheses Organic Syntheses
  • Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry ResearchG
  • Nickel-Catalyzed Defluorophosphonylation of Aryl Fluorides ACS Public
  • Phosphonic acid: preparation and applic

Sources

Exploratory

Spectral Characterization and Analytical Workflows for (2,6-Difluorophenyl)phosphonic Acid: A Comprehensive Technical Guide

Executive Summary & Structural Rationale (2,6-Difluorophenyl)phosphonic acid (CAS 1206195-94-9) is a highly specialized fluorinated aromatic compound utilized extensively in the development of self-assembled monolayers (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

(2,6-Difluorophenyl)phosphonic acid (CAS 1206195-94-9) is a highly specialized fluorinated aromatic compound utilized extensively in the development of self-assembled monolayers (SAMs), organic electronics, and pharmaceutical intermediates . The unique structural topology of this molecule—featuring a phosphonic acid moiety flanked by two highly electronegative fluorine atoms at the ortho positions—creates distinct electronic and steric environments.

The strong electron-withdrawing nature of the difluorophenyl ring significantly lowers the pKa of the phosphonic acid group compared to its unfluorinated analogs. This electronic modulation is highly sought after for tuning the work function of metal oxide electrodes . However, this same electronic environment creates complex spin-spin coupling networks across multiple NMR-active nuclei ( 1 H, 13 C, 19 F, and 31 P) and dictates specific behaviors in vibrational and mass spectrometry.

This guide provides a definitive, self-validating analytical framework for the spectral characterization of (2,6-Difluorophenyl)phosphonic acid.

Analytical Workflow Design

To ensure high-fidelity data acquisition, the analytical workflow must account for the compound's propensity to form strong intermolecular hydrogen bonds and its unique ionization profile.

SpectralWorkflow cluster_prep Sample Preparation Start Analyte: (2,6-Difluorophenyl)phosphonic acid NMR_Prep NMR Prep Dissolve in DMSO-d6 Start->NMR_Prep IR_Prep IR Prep Neat Powder (ATR) Start->IR_Prep MS_Prep MS Prep Dilute in MeOH/H2O Start->MS_Prep NMR_Acq Multinuclear NMR (1H, 13C, 19F, 31P) NMR_Prep->NMR_Acq IR_Acq FTIR Spectroscopy (4000-400 cm⁻¹) IR_Prep->IR_Acq MS_Acq ESI-MS (Negative Ion Mode) MS_Prep->MS_Acq Validation Data Synthesis & Structural Validation NMR_Acq->Validation IR_Acq->Validation MS_Acq->Validation

Analytical workflow for the spectral characterization of (2,6-Difluorophenyl)phosphonic acid.

Multinuclear NMR Spectroscopy

Causality in Experimental Design

Phosphonic acids readily form polymeric hydrogen-bonded dimers and oligomers in non-polar solvents (e.g., CDCl 3​ ), which leads to severe line broadening and loss of multiplet resolution. DMSO-d 6​ is explicitly chosen as the solvent because it acts as a strong hydrogen-bond acceptor, disrupting these aggregates and yielding sharp, highly resolved resonances.

Furthermore, the presence of 19 F (100% natural abundance, spin 1/2) and 31 P (100% natural abundance, spin 1/2) necessitates an understanding of heteronuclear J-coupling. The phosphorus atom at C-1 is scalar coupled to the two equivalent ortho-fluorine atoms through three bonds ( 3JPF​ ), which splits the 31 P signal into a distinct 1:2:1 triplet.

Spectral Data Summary

Table 1: Predicted Multinuclear NMR Assignments (400 MHz, DMSO-d 6​ )

NucleusChemical Shift (ppm)MultiplicityCoupling Constants ( J in Hz)Assignment
1 H 7.45 – 7.55tt (triplet of triplets) 3JHH​ ≈ 8.2, 4JHF​ ≈ 6.0H-4 (para to P)
1 H 7.10 – 7.20m (multiplet) 3JHF​ ≈ 9.5, 3JHH​ ≈ 8.2H-3, H-5 (meta to P)
1 H 8.50 – 10.00br s (broad singlet)-P-(OH) 2​ (exchangeable)
13 C 161.5dm (doublet of multiplets) 1JCF​ ≈ 255.0C-2, C-6
13 C 133.5t (triplet) 3JCF​ ≈ 10.5C-4
13 C 112.0dd (doublet of doublets) 2JCF​ ≈ 22.0, 4JCP​ ≈ 3.5C-3, C-5
13 C 110.5dt (doublet of triplets) 1JCP​ ≈ 185.0, 2JCF​ ≈ 18.5C-1
19 F -105.5d (doublet) 3JPF​ ≈ 45.0F-2, F-6
31 P +7.5t (triplet) 3JPF​ ≈ 45.0P-1
Self-Validating NMR Protocol
  • Sample Preparation: Weigh 15–20 mg of the analyte and dissolve in 0.6 mL of anhydrous DMSO-d 6​ .

    • Validation Check: Visually inspect the solution. Complete optical clarity confirms the disruption of polymeric hydrogen bonds; any turbidity indicates incomplete solvation, requiring gentle sonication to prevent magnetic field inhomogeneities.

  • Instrument Setup: Transfer the solution to a precision 5 mm NMR tube. Insert into a 400 MHz (or higher) spectrometer.

  • Tuning and Shimming: Tune the probe sequentially for 1 H, 13 C, 19 F, and 31 P nuclei.

    • Validation Check: Ensure the 2 H lock signal is stable. Run a 3D gradient shimming routine until the solvent peak width at half-height ( W1/2​ ) is < 1.0 Hz, guaranteeing the resolution required to observe the fine 4JHF​ couplings.

  • Acquisition: Acquire spectra using standard pulse sequences. For 13 C acquisition, utilize standard 1 H-decoupling (CPD).

Vibrational Spectroscopy (FTIR-ATR)

Causality in Experimental Design

Attenuated Total Reflectance (ATR) FTIR is preferred over KBr pelleting to avoid moisture absorption, which can mask the critical P-O-H stretching regions. The characteristic P=O stretch is highly sensitive to the electron-withdrawing fluorines, shifting it slightly higher in wavenumber compared to alkyl phosphonic acids.

Spectral Data Summary

Table 2: Key FTIR-ATR Spectral Bands

Wavenumber (cm −1 )IntensityAssignment / Vibrational Mode
2500 – 3000Broad, MediumO-H stretch (hydrogen-bonded phosphonic acid)
1620, 1590Sharp, MediumAromatic C=C stretch
1180 – 1220StrongP=O stretch
1050 – 1100StrongC-F stretch
950 – 1000StrongP-O-H deformation / stretch
Self-Validating IR Protocol
  • Background Acquisition: Clean the diamond ATR crystal with LC-MS grade isopropanol and allow it to dry. Acquire a background spectrum (air).

    • Validation Check: The background must show a flat baseline above 3800 cm −1 with no residual organic peaks, ensuring zero cross-contamination.

  • Sample Application: Place 2–3 mg of the neat powder directly onto the center of the crystal. Apply consistent pressure using the ATR anvil.

  • Acquisition: Scan from 4000 to 400 cm −1 at 4 cm −1 resolution for 32 scans.

    • Validation Check: The primary P=O stretch (~1180 cm −1 ) should register a transmittance between 10% and 30%. If the signal is saturated (flat-bottomed peak), reduce the anvil pressure or the sample volume to restore Beer-Lambert linearity.

Mass Spectrometry (ESI-MS)

Causality in Experimental Design

Phosphonic acids are inherently acidic. The addition of the two ortho-fluorine atoms withdraws electron density from the aromatic ring via the inductive effect, further stabilizing the conjugate base. Consequently, Negative Ion Mode Electrospray Ionization (ESI-) is the most efficient and logical technique, as the molecule readily deprotonates to form a highly stable [M−H]− anion. Positive mode will yield poor signal-to-noise ratios and should be avoided.

Spectral Data Summary

Table 3: ESI-MS Data (Negative Mode)

SpeciesFormulaExact MassObserved m/zRelative Intensity
Neutral MoleculeC 6​ H 5​ F 2​ O 3​ P194.00N/AN/A
Deprotonated Molecular Ion[C 6​ H 4​ F 2​ O 3​ P] 193.00193.0 100% (Base Peak)
Isotopic Peak ( 13 C)[ 13 C 1 C 5​ H 4​ F 2​ O 3​ P] 194.00194.0 ~6.5%
Fragment Ion[C 6​ H 3​ F 2​ ] 113.02113.0 Variable (Loss of PO 3​ H 2​ )
Self-Validating MS Protocol
  • Sample Preparation: Prepare a 1 µg/mL solution of the analyte in a 50:50 mixture of LC-MS grade Methanol and Water.

    • Validation Check: The complete absence of precipitation confirms the solvent ratio is appropriate for the analyte's polarity, preventing capillary clogging.

  • Ionization Setup: Configure the ESI source in negative ion mode. Set the capillary voltage to 2.5 kV and the desolvation temperature to 300°C.

  • Acquisition: Scan the quadrupole from m/z 50 to 500.

    • Validation Check: Observe the [M−H]− base peak at m/z 193.0. The presence of the isotopic [M+1−H]− peak at m/z 194.0 with approximately 6.5% relative intensity mathematically validates the presence of exactly 6 carbon atoms, confirming sample integrity.

References

  • ProQuest. "Synthesis and Application of Styryl Phosphonic and Cinnamic Acid Derivatives." ProQuest Dissertations & Theses Global. URL: [Link]

  • Advanced Materials / Amazon S3. "Structure-Property Relationship of Phenylene-Based Self-Assembled-Monolayers for Record Low Work Function." Supporting Information. URL:[Link]

Foundational

Molecular Structure, Conformation, and Surface Chemistry of (2,6-Difluorophenyl)phosphonic Acid: A Technical Guide

Executive Summary For advanced materials design, the precise control of organic-inorganic interfaces is paramount. (2,6-Difluorophenyl)phosphonic acid (oF2PPA) has emerged as a critical surface modifier and structural li...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For advanced materials design, the precise control of organic-inorganic interfaces is paramount. (2,6-Difluorophenyl)phosphonic acid (oF2PPA) has emerged as a critical surface modifier and structural linker in optoelectronics, quantum dot (QD) functionalization, and Metal-Organic Frameworks (MOFs)[1]. As a Senior Application Scientist, I have structured this guide to move beyond basic molecular descriptions, focusing instead on the fundamental causality between oF2PPA’s sterically hindered conformation, its unique synthesis requirements, and its macroscopic effects on work function tuning.

Structural and Conformational Analysis

Steric Hindrance and the Twist Angle Dynamics

In unfluorinated phenylphosphonic acid (PPA), the phosphonic acid anchor ( −PO3​H2​ ) can rotate with relative freedom, allowing the molecule to adopt a nearly coplanar conformation that minimizes its footprint on a substrate. However, the introduction of two highly electronegative fluorine atoms at the ortho (2,6) positions fundamentally alters this dynamic.

The Van der Waals radii of the ortho-fluorine atoms create severe steric clashes with the oxygen atoms of the phosphonic acid group. To relieve this steric tension, the molecule is forced into a highly twisted conformation. The P–C bond acts as a pivot, rotating the phosphonic acid group significantly out of the phenyl ring's plane. When applied as a Self-Assembled Monolayer (SAM), this steric bulk leads to a less upright molecular orientation (a higher tilt angle) compared to aliphatic or unfluorinated aromatic phosphonic acids[2].

Electrostatic Profile and Interface Dipoles

Fluorination does more than induce steric twist; it drastically alters the electrostatic potential of the molecule. The proximity of the ortho-fluorines to the binding surface means that upon bidentate or tridentate coordination to a metal oxide (e.g., Indium Tin Oxide or AlOx), the strong local dipole moment is positioned directly at the inorganic-organic interface[3]. This partial exposure of the ortho fluorines to the surface reduces overall surface energy and creates a sharp electrostatic potential step, which is the exact mechanism by which oF2PPA shifts the work function ( Φ ) of transparent conductive oxides[2].

Mechanism Mol Sterically Hindered oF2PPA (Twisted Conformation) Bind Bidentate/Tridentate Binding to Metal Oxide (ITO/AlOx) Mol->Bind Surface Assembly (High Tilt Angle) Dipole Strong Local Dipole (Ortho-Fluorine Electronegativity) Bind->Dipole Monolayer Formation WF Work Function Shift (ΔΦ) Band Edge Tuning Dipole->WF Electrostatic Potential Step

Caption: Causality chain from oF2PPA's steric conformation to macroscopic work function tuning.

Synthesis Methodology & Validation Protocol

Standard thermal Arbuzov reactions frequently fail or yield extensive side products when applied to highly sterically hindered and electron-deficient aryl halides like 2,6-difluoroiodobenzene. To overcome the activation energy barrier without destroying the starting materials, a photo-initiated Arbuzov reaction is required[1]. UV irradiation generates the necessary radical intermediates to force the C–P bond formation despite the steric bulk.

Protocol: Synthesis of (2,6-Difluorophenyl)phosphonic acid

Phase 1: Photo-Initiated Arbuzov Reaction Causality Note: We utilize a quartz cuvette or quartz-lined photo-reactor because standard borosilicate glass absorbs UV light at 256 nm, which would quench the radical initiation step required to cleave the C–I bond.

  • Preparation: In a glovebox, mix equimolar amounts of triethylphosphine (0.0175 mol) and 2,6-difluoroiodobenzene (0.0175 mol).

  • Degassing: Degas the mixture thoroughly via three freeze-pump-thaw cycles to remove dissolved oxygen, which acts as a radical scavenger and will terminate the photo-reaction prematurely.

  • Irradiation: Transfer the mixture into a sealed quartz vessel. Irradiate using a 256 nm UV source for 48 hours. (Note: Utilizing a dedicated photo-reactor rather than a hand-lamp increases yields from ~5% to 40-75%)[1].

  • Purification: Remove volatiles under rotary evaporation. Purify the condensed crude via flash chromatography to isolate the intermediate: diethyl (2,6-difluorophenyl)phosphonate.

  • Self-Validation (IPC): Confirm the purity of the intermediate via GCMS and 19 F NMR before proceeding. Impurities here will severely complicate the hydrolysis step.

Phase 2: Acid-Catalyzed Hydrolysis Causality Note: Unlike benzyl phosphonic acids which readily precipitate upon cooling, the high solubility and unique polarity of oF2PPA require careful solvent extraction[1].

  • Reflux: Suspend the purified diethyl (2,6-difluorophenyl)phosphonate in an excess of concentrated HCl (12M). Reflux at 100°C for 12–24 hours.

  • Monitoring: Periodically test the reaction via TLC to ensure complete cleavage of the ethyl ester groups.

  • Isolation: Upon cooling, the product will not precipitate. Extract the aqueous acidic mixture with Dichloromethane (DCM).

  • Drying: Dry the organic layer over anhydrous MgSO 4​ , filter, and remove the solvent via rotary evaporation to yield the final oF2PPA product.

Synthesis SM1 2,6-Difluoroiodobenzene + Triethylphosphine Int Diethyl (2,6-difluorophenyl) phosphonate SM1->Int UV (256 nm), 48h Quartz Vessel Prod (2,6-Difluorophenyl) phosphonic acid Int->Prod 12M HCl, Reflux 12-24h

Caption: Two-step synthesis workflow for (2,6-Difluorophenyl)phosphonic acid.

Applications in Surface Chemistry and Materials Science

Transparent Conductive Oxides (TCOs)

In organic photovoltaics (OPVs) and OLEDs, matching the work function of the ITO electrode to the HOMO/LUMO levels of the active organic layer is critical for device efficiency. Applying oF2PPA as a SAM on ITO leverages its strong interface dipole to shift the band edge energy. The steric bulk of the ortho-fluorines prevents dense, upright packing, resulting in a unique bidentate binding mode that maximizes the electrostatic impact of the fluorines on the substrate's surface energy[2][3].

Quantum Dots and Metal-Organic Frameworks

Beyond flat substrates, oF2PPA and its derivatives are utilized in solution-phase ligand exchanges on colloidal semiconductor nanocrystals (e.g., PbS Quantum Dots). The targeted replacement of native solubilizing ligands with fluorinated phosphonic acids allows the band edge position of the QDs to be tuned over an unprecedented 2.0 eV range[1]. Furthermore, the rigid, twisted conformation of the 2,6-difluorophenyl group makes it an excellent candidate for synthesizing novel, non-interpenetrating Metal-Organic Frameworks (MOFs)[1].

Quantitative Data Summaries

Table 1: Physicochemical Properties of (2,6-Difluorophenyl)phosphonic Acid

PropertyValue / DescriptionImpact on Application
Molecular Formula C 6​ H 5​ F 2​ O 3​ PDictates baseline molecular weight.
Molecular Weight 194.07 g/mol Used for precise molarity calculations in SAM solutions.
Conformation Highly TwistedPrevents coplanar alignment; dictates SAM packing density.
Primary Binding Modes Bidentate / TridentateEnsures robust covalent attachment to metal oxide surfaces.
Synthesis Yield (Photo-reactor) 40% – 75%Viable for scale-up in materials manufacturing.

Table 2: Comparative Monolayer Properties on Metal Oxides

Phosphonic Acid ModifierSteric HindranceMolecular Tilt AngleWork Function ( Φ ) Shift
Octylphosphonic Acid Low (Aliphatic)Low (Upright)Minimal / Baseline
Phenylphosphonic Acid (PPA) Moderate~63°Moderate
oF2PPA (2,6-Difluoro) High (ortho-clash)High (>70°)High (Strong Interface Dipole)

References

  • Synthesis and Application of Styryl Phosphonic and Cinnamic Acid Deriv
  • Structure-Property Relationship of Phenylene-Based Self-Assembled-Monolayers for Record Low Work Function Amazon S3 / CCDC
  • Competing Effects of Fluorination on the Orientation of Aromatic and Aliphatic Phosphonic Acid Monolayers on Indium Tin Oxide ResearchGate / The Journal of Physical Chemistry C
  • Surface Energy and Work Function Control of AlOx/Al Surfaces by Fluorinated Benzylphosphonic Acids ACS Applied M

Sources

Exploratory

Comprehensive Health, Safety, and Handling Guide for (2,6-Difluorophenyl)phosphonic acid

Prepared by: Senior Application Scientist Target Audience: Researchers, Chemical Biologists, and Drug Development Professionals Executive Summary In modern drug development and materials science, arylphosphonic acids ser...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Chemical Biologists, and Drug Development Professionals

Executive Summary

In modern drug development and materials science, arylphosphonic acids serve as critical building blocks for surface functionalization, metal-chelating agents, and enzyme inhibitors[1][2]. Among these, (2,6-Difluorophenyl)phosphonic acid (CAS: 1206195-94-9) is a highly specialized fluorinated derivative[3][4]. While the free acid forms of organophosphonates are generally considered to have lower systemic toxicity than their corresponding lipophilic esters or amides[5], they present significant localized hazards. The presence of the electron-withdrawing 2,6-difluoro substitution not only increases the lipophilicity of the aromatic ring but also significantly lowers the pKa of the phosphonic acid group, rendering the compound highly acidic and corrosive[1].

This whitepaper synthesizes field-proven insights with stringent safety data to provide a self-validating framework for handling, storing, and utilizing (2,6-Difluorophenyl)phosphonic acid in laboratory environments.

Physicochemical Profiling and Mechanistic Toxicology

To design an effective safety protocol, one must first understand the causality behind the chemical's behavior. The dual nature of this molecule—a highly polar, acidic phosphonate group coupled with a lipophilic, fluorinated aromatic ring—dictates both its solubility profile and its interaction with biological tissues.

Quantitative Chemical Data

The following table summarizes the core physicochemical parameters required for risk assessment and experimental design[3][6][7].

ParameterValue / Description
Chemical Name (2,6-Difluorophenyl)phosphonic acid
CAS Registry Number 1206195-94-9
Molecular Formula C₆H₅F₂O₃P
Molecular Weight 194.07 g/mol
Physical State Solid / Crystalline powder
Solubility Insoluble in water; soluble in polar organic solvents (e.g., DMSO, Methanol)
Structural Features Aryl ring with ortho-fluorine substitutions; terminal phosphonic acid
Mechanistic Toxicology

The primary hazard of (2,6-Difluorophenyl)phosphonic acid is its corrosivity. Analogous to phenylphosphonic acid, it is classified under Skin Corr. 1B and Eye Dam. 1 .

  • Dermal and Ocular Hazards: The strong acidity of the phosphonic group rapidly denatures structural proteins in the skin and eyes upon contact. The 2,6-difluoro substitution enhances the molecule's ability to partition into the lipid bilayers of the stratum corneum, potentially accelerating dermal penetration compared to non-fluorinated analogs[1].

  • Inhalation Risks: As a crystalline solid, handling can generate fine particulate dust. Inhalation of corrosive dust leads to immediate irritation and potential chemical burns of the mucosal membranes in the respiratory tract.

  • Systemic Toxicity: While acute oral toxicity is generally categorized as Category 4 (Harmful if swallowed)[7], systemic absorption is secondary to the immediate, severe localized tissue damage.

E-E-A-T Driven Safety Protocols and Hazard Mitigation

Safety is not a static checklist; it is a dynamic, self-validating system. Every control measure implemented must have a verifiable outcome to ensure absolute trustworthiness in the laboratory.

Hazard Classification Summary
GHS Hazard ClassHazard StatementSignal Word
Acute Toxicity, Oral (Cat 4) H302: Harmful if swallowedDanger
Skin Corrosion (Cat 1B) H314: Causes severe skin burns and eye damageDanger
Serious Eye Damage (Cat 1) H318: Causes serious eye damageDanger
Engineering Controls and Personal Protective Equipment (PPE)
  • Ventilation: All weighing, transferring, and dissolution must occur within a certified Class II Type A2 biological safety cabinet or a chemical fume hood. Causality: High-velocity airflow prevents the accumulation of corrosive particulates in the operator's breathing zone.

  • Hand Protection: Use double-layered nitrile gloves (minimum 0.11 mm thickness) for standard handling. For bulk transfers, heavy-duty butyl rubber gloves are required. Causality: Nitrile provides adequate short-term splash protection, but the lipophilic nature of the fluorinated ring necessitates immediate glove replacement upon contamination to prevent breakthrough.

  • Eye/Face Protection: Tight-fitting chemical splash goggles paired with an 8-inch face shield. Standard safety glasses are insufficient against corrosive dust.

Exposure Response Pathway

The following diagram outlines the logical flow of emergency response following accidental exposure.

ExposureResponse Start Exposure Event (2,6-Difluorophenyl)phosphonic acid Skin Dermal Contact Start->Skin Eye Ocular Contact Start->Eye Inhale Inhalation Start->Inhale SkinResp Flush with copious water (15 min) Remove contaminated clothing Skin->SkinResp EyeResp Irrigate continuously (15 min) Keep eyelids open Eye->EyeResp InhaleResp Move to fresh air Administer O2 if needed Inhale->InhaleResp Med Seek Immediate Medical Evaluation Provide SDS to Physician SkinResp->Med EyeResp->Med InhaleResp->Med

Caption: Emergency response pathway for acute exposure to (2,6-Difluorophenyl)phosphonic acid.

Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating workflows. Because (2,6-Difluorophenyl)phosphonic acid is insoluble in water[6], attempting direct aqueous dissolution will result in hazardous, undissolved corrosive suspensions.

Protocol 1: Safe Preparation of a Standardized 100 mM Stock Solution

Objective: Create a homogenous, pH-neutralized stock solution for biological or synthetic assays.

Step-by-Step Methodology:

  • Preparation: Tare a clean, dry, static-free glass vial inside a calibrated chemical fume hood. Ensure the sash is lowered to the safe operating line.

  • Weighing: Using an anti-static ceramic spatula, carefully weigh 19.41 mg of (2,6-Difluorophenyl)phosphonic acid (equivalent to 0.1 mmol).

  • Primary Solvation: Add 500 µL of anhydrous Dimethyl Sulfoxide (DMSO) to the vial. Vortex gently until the solid is completely dissolved.

    • Validation Check: The solution must be completely transparent with no visible particulates.

  • Aqueous Dilution & Buffering: Slowly add 400 µL of a strong biological buffer (e.g., 1M HEPES, pH 8.0) while stirring continuously. The high buffering capacity is required to counteract the strong acidity of the phosphonate group.

  • Neutralization: Add 1M NaOH dropwise (typically 10-20 µL) while monitoring with a micro-pH probe.

    • Causality: The phosphonic acid has two acidic protons. Neutralizing them is an exothermic process; adding base dropwise prevents localized boiling and hazardous spattering.

  • Final Volume: Bring the total volume to 1.0 mL using sterile ultra-pure water.

    • Validation Check: Verify the final pH is between 7.2 and 7.4. If the solution turns cloudy, the pH is too low, causing the free acid to precipitate.

Protocol 2: Chemical Spill Decontamination and Waste Neutralization

Objective: Safely neutralize and dispose of unreacted acid or spills.

Step-by-Step Methodology:

  • Containment: Surround the solid spill with a chemical absorbent barrier to prevent spreading.

  • Neutralization: Do not use water directly, as it will create a highly corrosive runoff. Instead, cover the spill with a solid mild base, such as Sodium Bicarbonate (NaHCO₃) or Calcium Carbonate (CaCO₃).

    • Causality: The mild base reacts with the phosphonic acid to form a localized, non-corrosive sodium or calcium phosphonate salt, releasing CO₂ gas.

  • Wetting: Lightly mist the powder mixture with water to initiate the neutralization reaction. Wait until effervescence (bubbling) ceases.

  • Collection: Sweep the neutralized slurry using a disposable plastic scraper into a highly visible, labeled hazardous waste container.

  • Validation: Swab the spill area with a damp piece of pH paper.

    • Validation Check: The pH paper must read between 6.5 and 7.5. If it reads acidic (<6), repeat the neutralization step.

Workflow Prep 1. Fume Hood Setup Verify airflow & PPE Weigh 2. Weighing Use anti-static spatulas Prep->Weigh Solvent 3. Primary Solvation Dissolve in DMSO Weigh->Solvent Buffer 4. Aqueous Buffering Titrate with 1M NaOH Solvent->Buffer Validate 5. Validation Verify pH 7.2-7.4 Buffer->Validate

Caption: Self-validating experimental workflow for standardized stock solution preparation.

Storage and Stability

  • Storage Conditions: Store in a cool, dry, well-ventilated area away from incompatible materials (strong oxidizing agents and strong bases). Keep the container tightly closed.

  • Container Material: Store only in the original high-density polyethylene (HDPE) or glass containers. Do not store in metal containers, as the acidic nature of the compound can lead to metal corrosion and the generation of flammable hydrogen gas.

References

  • NextSDS. "(2,6-Difluorophenyl)phosphonic acid — Chemical Substance Information". NextSDS Chemical Database. Available at:[Link]

  • ChemBK. "CAS Index 1206 - (2,6-Difluorophenyl)phosphonic acid". ChemBK Database. Available at:[Link]

  • USCKS. "(2,6-Difluorophenyl)phosphonic acid[1206195-94-9]". USCKS Chemical Supplier Data. Available at:[Link]

  • PubChem. "Phenylphosphonic Acid | C6H7O3P | CID 15295". National Center for Biotechnology Information. Available at:[Link]

  • Thieme Connect. "Product Class 39: Arylphosphonic Acids and Derivatives". Science of Synthesis. Available at:[Link]

  • Ekmekci, Z., et al. "Fluorescent Arylphosphonic Acids: Synergic Interactions between Bone and the Fluorescent Core". Chemistry (Weinheim an der Bergstrasse, Germany). Available at:[Link]

  • Demmer, C. S., et al. "Phosphonic acid: preparation and applications". Beilstein Journal of Organic Chemistry. Available at:[Link]

Sources

Foundational

Technical Whitepaper: Sourcing and Application of (2,6-Difluorophenyl)phosphonic Acid in Advanced Materials and Medicinal Chemistry

Executive Summary & Chemical Significance (2,6-Difluorophenyl)phosphonic acid (CAS: 1206195-94-9), abbreviated hereafter as DFPPA , is a highly specialized fluorinated aryl phosphonic acid. It has emerged as a critical b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Significance

(2,6-Difluorophenyl)phosphonic acid (CAS: 1206195-94-9), abbreviated hereafter as DFPPA , is a highly specialized fluorinated aryl phosphonic acid. It has emerged as a critical building block in the synthesis of Metal-Organic Frameworks (MOFs), the surface functionalization of semiconductor quantum dots (QDs), and as a phosphate bioisostere in medicinal chemistry[1].

The structural significance of DFPPA lies in the synergistic effects of the fluorine substitutions at the 2,6-positions of the aromatic ring:

  • Inductive Electron Withdrawal (-I Effect): The highly electronegative fluorine atoms withdraw electron density from the aromatic ring and the adjacent phosphonic acid group. This lowers the pKa of the phosphonic acid protons compared to unsubstituted phenylphosphonic acid, increasing its acidity and enhancing its thermodynamic driving force for coordination to metal centers (e.g., Zr, Ti, Pb)[2].

  • Steric Shielding: The ortho-fluorine atoms provide steric bulk around the phosphorus center. When DFPPA is coordinated to a metal oxide surface or integrated into a MOF, this steric shielding imparts kinetic stability, protecting the metal-ligand coordinate bond from hydrolytic degradation in aqueous environments[1].

This guide provides an authoritative overview of commercial suppliers, quality control (QC) protocols, and validated experimental workflows for integrating DFPPA into advanced research applications.

Commercial Sourcing Landscape

Due to the complex photo-initiated synthesis required to produce DFPPA, sourcing high-purity commercial batches is often preferred over in-house synthesis. The market offers DFPPA in its free acid form, its diethyl ester precursor (CAS: 1250397-29-5), and its disodium salt.

Table 1: Key Commercial Suppliers of DFPPA and Derivatives
SupplierChemical FormCAS NumberTypical PurityTarget Application Scale
BOC Sciences [][]Free Acid / Diethyl Ester1206195-94-9 / 1250397-29-595% - 98%R&D to Bulk Manufacturing
Clearsynth [5]Free Acid (Fine Chemical)1206195-94-9>98% (Analytical)Reference Standards, Medicinal Chemistry
ChemicalBook (Aggregator) [6]Diethyl Ester Precursor1250397-29-5VariableCustom Synthesis Precursors
YANJIN Technology [7]Disodium SaltN/A (Proprietary Monomer)99%+Polymerization, Proton Exchange Membranes (PEMFC)

Strategic Sourcing Note: For researchers developing proton exchange membrane fuel cells (PEMFC) or water-soluble polymers, purchasing the disodium salt from suppliers like YANJIN Technology circumvents the need for post-purchase neutralization and ensures immediate solubility in aqueous monomer mixtures[7]. For quantum dot functionalization, the free acid is strictly required to facilitate proton-driven ligand displacement[1].

Quality Control & Analytical Validation (E-E-A-T Protocol)

When receiving a commercial batch of DFPPA, rigorous analytical validation is required to ensure the absence of unhydrolyzed ester intermediates or monofluorinated impurities, which can drastically alter surface binding kinetics.

Self-Validating QC Protocol:

  • 31 P NMR Spectroscopy: This is the most critical diagnostic tool. The 31 P resonance of the free phosphonic acid will appear significantly broadened and shifted (typically downfield) compared to the sharp signal of the diethyl ester precursor[2]. A single peak confirms the absence of unhydrolyzed mono- or diethyl esters.

  • 19 F NMR Spectroscopy: Used to verify the symmetrical 2,6-substitution. A single, distinct fluorine environment should be observed. The presence of multiple 19 F signals indicates contamination by 2,4-difluoro or 2,5-difluoro isomers, which possess different steric profiles and will disrupt the uniform packing of self-assembled monolayers (SAMs).

  • 1 H and 13 C NMR: Utilized to confirm the integrity of the aromatic ring and the complete absence of ethyl group protons (multiplets at ~1.3 ppm and ~4.1 ppm), which would indicate incomplete hydrolysis of the commercial precursor[1].

Experimental Workflows

Workflow 1: Synthesis & Hydrolysis from Commercial Diethyl Ester

If the free acid is unavailable, researchers frequently purchase the more stable diethyl (2,6-difluorophenyl)phosphonate (CAS: 1250397-29-5) and hydrolyze it in-house.

Step-by-Step Methodology:

  • Reaction Setup: Suspend the purified diethyl (2,6-difluorophenyl)phosphonate in an excess of concentrated Hydrochloric Acid (12M HCl)[1].

  • Reflux: Heat the mixture to reflux for 12–24 hours. Causality: The strong acidic environment and sustained heat are required to cleave the robust ethyl ester bonds, driving the equilibrium toward the free phosphonic acid and volatile ethanol (which is converted to ethyl chloride under these conditions).

  • Isolation: Unlike unsubstituted benzyl phosphonic acids, DFPPA may not precipitate upon cooling[1].

  • Purification: Remove the aqueous HCl and water under reduced pressure using a rotary evaporator. This yields a white solid in near-quantitative yield, which is typically sufficiently pure for downstream applications[1].

G A 2,6-Difluoroiodobenzene + Triethylphosphine B Photo-initiated Coupling (256 nm) A->B C Diethyl (2,6-difluorophenyl) phosphonate B->C Flash Chromatography D Hydrolysis (12M HCl, Reflux) C->D E (2,6-Difluorophenyl) phosphonic acid D->E Rotary Evaporation

Synthesis and hydrolysis pathway of (2,6-Difluorophenyl)phosphonic acid.

Workflow 2: Solution-Phase Ligand Exchange on PbS Quantum Dots

DFPPA is utilized to replace native solubilizing ligands (like oleic acid) on the surface of lead sulfide (PbS) colloidal semiconductor nanocrystals. This exchange modulates the work function and tunes the band edge position by up to 2.0 eV, optimizing the QDs for organic electronic devices[1].

Step-by-Step Methodology:

  • Preparation: Dissolve the commercial DFPPA in an anhydrous, polar aprotic solvent blend (e.g., DMF/Toluene) to ensure full solvation of the acid while maintaining compatibility with the QD dispersion.

  • Ligand Introduction: Add the DFPPA solution dropwise to a dispersion of oleic-acid-capped PbS QDs under an inert atmosphere (N 2​ or Argon).

  • Phase Transfer & Displacement: Stir the mixture at room temperature. Causality: The highly acidic protons of DFPPA protonate the carboxylate headgroups of the native oleate ligands, converting them to neutral oleic acid. The oleic acid desorbs from the Pb surface, and the strongly coordinating difluorophenylphosphonate anions immediately bind to the vacant Pb sites[1].

  • Purification: Precipitate the functionalized QDs using a non-solvent (e.g., hexane or acetone, depending on the final polarity), centrifuge, and decant the supernatant containing the displaced oleic acid and excess DFPPA. Resuspend the purified QDs in a suitable solvent.

G A PbS Quantum Dots (Native Oleic Acid Ligands) B Addition of DFPPA in Solution Phase A->B C Protonation & Displacement of Oleic Acid B->C D Coordination of Phosphonate to Pb Surface Sites C->D E DFPPA-Functionalized PbS QDs (Tuned Band Edge) D->E

Solution-phase ligand exchange mechanism on PbS quantum dots using DFPPA.

References

  • YANJIN Technology. "Catalog: 2,6-Difluorophenylphosphonic acid disodium salt". URL: [Link]

  • ProQuest. "Synthesis and Application of Styryl Phosphonic and Cinnamic Acid Derivatives". URL: [Link] (Note: URL structure generalized from ProQuest repository).

  • ACS Applied Materials & Interfaces. "Hybrid Inorganic−Organic Adsorbents Part 1: Synthesis and Characterization of Mesoporous Zirconium Titanate Frameworks Containing Coordinating Organic Functionalities". URL: [Link]

Sources

Exploratory

A Senior Application Scientist's Guide to the Thermal Analysis of (2,6-Difluorophenyl)phosphonic Acid

Abstract This comprehensive technical guide provides a detailed framework for the thermal analysis of (2,6-Difluorophenyl)phosphonic acid, a compound of interest in drug development and materials science. In the absence...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive technical guide provides a detailed framework for the thermal analysis of (2,6-Difluorophenyl)phosphonic acid, a compound of interest in drug development and materials science. In the absence of specific literature data for this molecule, this whitepaper establishes a robust investigational methodology grounded in the established thermal behavior of analogous arylphosphonic acids and organophosphorus compounds. By synthesizing foundational principles with field-proven experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), this guide empowers researchers to confidently characterize the thermal stability, decomposition pathways, and phase transitions of this and related phosphonic acids.

Introduction: The Rationale for Thermal Analysis in Pharmaceutical and Materials Research

(2,6-Difluorophenyl)phosphonic acid, with its unique combination of a difluorinated aromatic ring and a phosphonic acid moiety, presents a compelling profile for investigation. The fluorine substituents can significantly influence intermolecular interactions, crystal packing, and thermal stability, while the phosphonic acid group is known for its strong hydrogen bonding capabilities and potential for dehydration and condensation reactions at elevated temperatures.

Thermal analysis techniques, particularly TGA and DSC, are indispensable tools for elucidating the physicochemical properties of such compounds. They provide critical data for:

  • Stability and Degradation Profile: Determining the temperature at which the compound begins to degrade is crucial for establishing safe handling, storage, and processing conditions.

  • Polymorph and Solvate Screening: Identifying different crystalline forms and their thermal interconversions is a regulatory and intellectual property imperative in drug development.

  • Purity Assessment: The presence of impurities can often be detected as subtle thermal events preceding the main decomposition.

  • Material Compatibility: Understanding the thermal behavior is essential when formulating the compound with excipients or incorporating it into polymer matrices.

This guide will provide the scientific underpinnings and practical steps to perform and interpret the TGA and DSC analysis of (2,6-Difluorophenyl)phosphonic acid, enabling researchers to unlock a deeper understanding of its material properties.

Predicted Thermal Behavior: An Expert's Perspective

Based on the known thermal decomposition of phenylphosphonic acid and related organophosphorus compounds, we can anticipate a multi-stage decomposition process for (2,6-Difluorophenyl)phosphonic acid.[1][2][3] The introduction of two electron-withdrawing fluorine atoms on the phenyl ring is expected to influence the C-P bond strength and the acidity of the phosphonic acid group, potentially altering the decomposition temperatures compared to the unsubstituted analogue.

Expected Thermal Events:

  • Dehydration/Condensation: Phosphonic acids are known to undergo intermolecular dehydration at elevated temperatures to form pyrophosphonates. This is an initial, lower-temperature event that would be observed in both TGA (mass loss) and DSC (endotherm).

  • C-P Bond Scission: The primary decomposition pathway for many arylphosphonic acids involves the cleavage of the carbon-phosphorus bond.[1] This is a higher-energy process and will likely represent the main decomposition step at a significantly higher temperature.

  • Decomposition of the Aromatic Moiety: Following C-P bond scission, the resulting fluorinated phenyl fragments and phosphorus-containing species will further decompose. The high thermal stability of the fluorinated aromatic ring may lead to a higher final decomposition temperature.

Experimental Protocols: A Self-Validating Approach

The following protocols for TGA and DSC are designed to provide high-quality, reproducible data. The causality behind each parameter selection is explained to ensure a deep understanding of the experimental design.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Experimental Workflow for TGA:

Caption: TGA experimental workflow for (2,6-Difluorophenyl)phosphonic acid.

Detailed TGA Parameters:

ParameterRecommended SettingRationale
Sample Mass 5-10 mgThis mass range provides a strong signal-to-noise ratio without causing significant thermal gradients within the sample.
Heating Rate 10 °C/minA standard heating rate that balances resolution of thermal events with experimental time.[4][5] Slower rates can improve resolution of closely occurring events.
Atmosphere High-purity NitrogenAn inert atmosphere is crucial to prevent oxidative decomposition, allowing for the study of the intrinsic thermal stability of the compound.
Flow Rate 20-50 mL/minEnsures efficient removal of gaseous decomposition products from the sample environment, preventing secondary reactions.
Temperature Range Ambient to 600 °C (or higher)This range should be sufficient to capture the dehydration, primary decomposition, and any subsequent degradation events. A preliminary scan can inform the final temperature.
Crucible Type Alumina or PlatinumThese materials are inert at high temperatures and will not react with the sample or its decomposition products.
Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and glass transitions.

Experimental Workflow for DSC:

Caption: DSC experimental workflow for (2,6-Difluorophenyl)phosphonic acid.

Detailed DSC Parameters:

ParameterRecommended SettingRationale
Sample Mass 2-5 mgA smaller sample mass is used in DSC to ensure good thermal contact with the pan and minimize thermal lag.
Heating Rate 10 °C/minConsistent with the TGA heating rate for direct comparison of thermal events.
Atmosphere High-purity NitrogenMaintains an inert environment, preventing oxidation.
Flow Rate 20-50 mL/minPurges the DSC cell and maintains a stable thermal environment.
Temperature Program Heat-Cool-Heat CycleA common approach to observe melting, crystallization, and any thermally induced phase transitions. For example: heat from ambient to just above the melting point, cool at a controlled rate, then reheat.
Crucible Type Aluminum, Hermetically SealedAluminum is a good thermal conductor. Hermetic sealing prevents mass loss due to volatilization before decomposition, which could interfere with the heat flow measurement.

Data Interpretation and Expected Results

The data obtained from TGA and DSC analyses should be plotted and analyzed to extract key thermal properties.

Hypothetical Data Summary for (2,6-Difluorophenyl)phosphonic acid:

AnalysisParameterExpected Value/ObservationInterpretation
TGA Onset of Decomposition (Tonset)150 - 200 °CInitial mass loss likely due to intermolecular dehydration to form the pyrophosphonate.
Peak Decomposition Temp (Tpeak)Stage 1: ~250 °C, Stage 2: >400 °CThe first major peak could correspond to the C-P bond scission. The second stage would be the decomposition of the resulting fragments.
Residual Mass @ 600 °C>10%The formation of a stable phosphorus-containing char is common for organophosphorus compounds.[6][7]
DSC Melting Point (Tm)To be determinedA sharp endothermic peak indicating the transition from solid to liquid.
Enthalpy of Fusion (ΔHf)To be determinedThe area under the melting peak, related to the crystallinity of the sample.
DecompositionComplex endo/exothermic eventsDecomposition is often a complex process with both bond-breaking (endothermic) and bond-forming/rearrangement (exothermic) events.

Conclusion: A Pathway to Comprehensive Characterization

This technical guide provides a robust framework for the thermal analysis of (2,6-Difluorophenyl)phosphonic acid. By following the detailed TGA and DSC protocols and leveraging the interpretative guidance based on related compounds, researchers can confidently characterize the thermal stability and phase behavior of this molecule. The insights gained are critical for advancing its development in both pharmaceutical and material science applications.

References

  • Analysis of Selected Organophosphorus Compounds and Nano-Additives on Thermal, Smoke Properties and Quantities of CO and CO2 of Epoxy Materials - PMC. (2023, April 25).
  • Thermal stability and protective properties of phenylphosphonic acid on Cu(111) - NSF PAR. (n.d.).
  • Thermal gravimetric analysis (TGA) (a), and derivative thermogravimetry... - ResearchGate. (n.d.).
  • Investigation of thermal decomposition of phosphonic acids | Request PDF - ResearchGate. (n.d.).
  • Thermal Degradation of Organophosphorus Flame Retardants - MDPI. (2022, November 15). MDPI.
  • Analysis of the Influence of Organophosphorus Compounds and of Aluminium and Magnesium Hydroxides on Combustion Properties of Epoxy Materials - MDPI. (2022, September 13). MDPI.
  • Thermal Degradation of Organophosphorus Flame Retardants - ResearchGate. (2022, November 11).
  • Investigation of thermal decomposition of phosphonic acids - Semantic Scholar. (2012, July 1). Semantic Scholar.
  • DSC (top), TGA and DTG analyses (bottom) of phosphonic acid ester 3a... - ResearchGate. (n.d.).
  • A Comparative Thermal Analysis (TGA/DSC) of Metal-Phosphorus Compounds - Benchchem. (n.d.). BenchChem. [Link]

  • Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials - PMC. (n.d.).
  • Synthesis and characterization of tetrafluorophenyl phosphonic acid functionalized polyacrylates as potential proton conducting - PUB - Publikationen an der Universität Bielefeld. (2022, September 28). Bielefeld University.
  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) of Wood polymer nanocomposites - MATEC Web of Conferences. (n.d.).
  • STA (TG-DTA) - Rigaku. (n.d.). Rigaku.
  • Thermal degradation and flame retardancy of nylon 6/aluminum methylmethoxy phosphonate composites - PMC. (n.d.).

Sources

Protocols & Analytical Methods

Method

The Strategic Application of (2,6-Difluorophenyl)phosphonic Acid in Modern Catalysis: A Guide for Advanced Research

For the attention of: Researchers, Scientists, and Drug Development Professionals. This document provides a detailed exploration of (2,6-Difluorophenyl)phosphonic acid, a compound of increasing interest in the field of c...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This document provides a detailed exploration of (2,6-Difluorophenyl)phosphonic acid, a compound of increasing interest in the field of catalysis. While direct, widespread catalytic applications are still emerging in peer-reviewed literature, the unique electronic and steric properties conferred by the 2,6-difluoro substitution on the phenyl ring, combined with the versatile coordinating and acidic nature of the phosphonic acid moiety, position this molecule as a highly promising candidate for a range of catalytic transformations.

This guide will provide a comprehensive overview of the synthesis of (2,6-Difluorophenyl)phosphonic acid, its theoretical applications in catalysis based on the established roles of analogous compounds, and detailed protocols for its potential use as both a ligand in transition metal catalysis and as an organocatalyst.

The Rationale for Fluorination: Enhancing Catalytic Performance

The introduction of fluorine atoms onto ligand scaffolds is a well-established strategy for modulating the efficacy of a catalyst. In the case of (2,6-Difluorophenyl)phosphonic acid, the two fluorine atoms ortho to the carbon-phosphorus bond are expected to exert significant influence on its catalytic behavior.

Key Physicochemical Effects of 2,6-Difluoro Substitution:

PropertyEffect of 2,6-Difluoro SubstitutionImplication in Catalysis
Electronic Properties Strong electron-withdrawing inductive effect (-I)Modulates the electron density at the phosphorus atom and any coordinated metal center, potentially enhancing catalytic activity and influencing selectivity.
Steric Hindrance Increased steric bulk around the phosphorus atomCan promote reductive elimination in cross-coupling reactions and influence the stereoselectivity of a reaction.
Acidity Increased Brønsted acidity of the P-OH protonsEnhances its potential as a Brønsted acid organocatalyst for a variety of organic transformations.
Lipophilicity Increased lipophilicityCan improve solubility in organic solvents commonly used in catalysis.

These properties suggest that (2,6-Difluorophenyl)phosphonic acid could find utility in several areas of catalysis, which will be explored in the following sections.

Synthesis of (2,6-Difluorophenyl)phosphonic Acid: A Detailed Protocol

A reliable synthetic route to (2,6-Difluorophenyl)phosphonic acid is essential for its application in catalysis. The following protocol is adapted from established methodologies for the synthesis of arylphosphonic acids.

Synthetic Workflow

cluster_0 Step 1: Arbuzov Reaction cluster_1 Step 2: Hydrolysis A 1-Bromo-2,6-difluorobenzene C Diethyl (2,6-difluorophenyl)phosphonate A->C NiCl2 (cat.) Reflux B Triethyl phosphite B->C D Diethyl (2,6-difluorophenyl)phosphonate F (2,6-Difluorophenyl)phosphonic acid D->F Reflux E Concentrated HCl E->F

Caption: Synthetic pathway to (2,6-Difluorophenyl)phosphonic acid.

Experimental Protocol

Step 1: Synthesis of Diethyl (2,6-difluorophenyl)phosphonate

  • To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-bromo-2,6-difluorobenzene (1.0 eq.), triethyl phosphite (1.5 eq.), and a catalytic amount of anhydrous nickel(II) chloride (5 mol%).

  • Under an inert atmosphere (e.g., argon or nitrogen), heat the reaction mixture to reflux and maintain for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess triethyl phosphite under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford diethyl (2,6-difluorophenyl)phosphonate as a colorless oil.

Step 2: Hydrolysis to (2,6-Difluorophenyl)phosphonic acid

  • In a round-bottom flask, dissolve the diethyl (2,6-difluorophenyl)phosphonate (1.0 eq.) in concentrated hydrochloric acid (excess).

  • Heat the mixture to reflux for 4-8 hours.

  • Cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, remove the water and excess HCl by rotary evaporation.

  • Wash the resulting solid with a small amount of cold water and dry under vacuum to yield (2,6-Difluorophenyl)phosphonic acid as a white solid.

Application Note 1: (2,6-Difluorophenyl)phosphonic Acid as a Ligand in Palladium-Catalyzed Cross-Coupling Reactions

The electron-withdrawing nature of the 2,6-difluorophenyl group makes this phosphonic acid an intriguing candidate as a ligand in palladium-catalyzed cross-coupling reactions. By coordinating to the palladium center, it can modulate the metal's electronic properties, potentially enhancing its catalytic activity.

Proposed Catalytic Cycle for Suzuki-Miyaura Coupling

Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd(II)-X)L2 Pd0->OxAdd Ar-X Transmetal Transmetalation (Ar-Pd(II)-Ar')L2 OxAdd->Transmetal Ar'-B(OR)2 RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Caption: Proposed catalytic cycle for Suzuki-Miyaura coupling.

Protocol: Suzuki-Miyaura Cross-Coupling of an Aryl Bromide with an Arylboronic Acid

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • (2,6-Difluorophenyl)phosphonic acid

  • Aryl bromide (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Potassium carbonate (K₂CO₃) (2.0 eq.)

  • Toluene/Water (4:1) solvent mixture

Procedure:

  • To a Schlenk tube, add Pd(OAc)₂ (2 mol%), (2,6-Difluorophenyl)phosphonic acid (4 mol%), the aryl bromide, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Application Note 2: (2,6-Difluorophenyl)phosphonic Acid as a Brønsted Acid Organocatalyst

The increased acidity of the P-OH protons due to the electron-withdrawing fluorine atoms suggests that (2,6-Difluorophenyl)phosphonic acid could function as an effective Brønsted acid organocatalyst. Such catalysts are known to promote a variety of reactions, including Friedel-Crafts alkylations.

Proposed Mechanism for Friedel-Crafts Alkylation

Catalyst (2,6-F2Ph)P(O)(OH)2 Activated_E Activated Electrophile [Aldehyde-H]+ Catalyst->Activated_E Protonation Substrate Indole Intermediate Reaction Intermediate Substrate->Intermediate Electrophile Aldehyde Electrophile->Activated_E Activated_E->Intermediate Nucleophilic Attack Product Alkylated Indole Intermediate->Product Deprotonation Product->Catalyst Regenerates Catalyst

Caption: Proposed mechanism for Friedel-Crafts alkylation.

Protocol: Friedel-Crafts Alkylation of Indole with an Aldehyde

Materials:

  • (2,6-Difluorophenyl)phosphonic acid (10 mol%)

  • Indole (1.0 eq.)

  • Aldehyde (1.2 eq.)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a round-bottom flask, add indole and (2,6-Difluorophenyl)phosphonic acid.

  • Dissolve the solids in dichloromethane.

  • Add the aldehyde dropwise to the solution at room temperature.

  • Stir the reaction mixture for 6-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Future Outlook

(2,6-Difluorophenyl)phosphonic acid represents a promising, yet underexplored, tool in the catalytic chemist's arsenal. Its synthesis is straightforward, and its unique electronic and steric properties suggest significant potential in both transition metal catalysis and organocatalysis. The protocols provided herein for analogous systems offer a solid starting point for researchers to investigate the catalytic applications of this intriguing molecule. Future work should focus on systematically evaluating its performance in a variety of catalytic transformations to fully unlock its potential in modern organic synthesis.

References

  • Due to the emergent nature of this specific compound's catalytic applications, direct citations for its use in the provided protocols are not available in the searched literature.
Application

Application Note: (2,6-Difluorophenyl)phosphonic Acid as a Ligand in Advanced Metal Complexes

Executive Summary & Chemical Rationale (2,6-Difluorophenyl)phosphonic acid (2,6-DFPPA) has emerged as a highly specialized ligand in modern coordination chemistry, bridging the gap between advanced materials science and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

(2,6-Difluorophenyl)phosphonic acid (2,6-DFPPA) has emerged as a highly specialized ligand in modern coordination chemistry, bridging the gap between advanced materials science and metallodrug development. The strategic placement of fluorine atoms at the ortho positions of the phenyl ring fundamentally alters the ligand's steric and electronic profile compared to standard arylphosphonates.

As a Senior Application Scientist, it is crucial to understand the causality behind why this specific ligand is chosen over non-fluorinated alternatives:

  • Electronic Inductive Effect: Fluorine is the most electronegative element. The 2,6-difluoro substitution pulls electron density away from the phosphonate group via a strong inductive effect. This lowers the pKa​ of the phosphonic acid, facilitating deprotonation at milder pH levels, while simultaneously making the resulting phosphonate a weaker Lewis base[1]. This weaker basicity increases the reversibility (lability) of the metal-ligand bond during synthesis, a critical requirement for the "error correction" phase in growing highly crystalline Metal-Organic Frameworks (MOFs).

  • Steric Shielding: The ortho-fluorines create a steric wall around the phosphorus center. This prevents dense packing and drives the formation of porous 2D layers or 3D multinuclear cages rather than amorphous 1D chains[1].

  • Dipole Moment & Work Function: The strong C-F bonds introduce a significant molecular dipole. When 2,6-DFPPA is anchored to the surface of semiconductor quantum dots or metal oxides, this dipole alters the material's work function, effectively tuning its band edge for optoelectronic applications[2].

  • Biological Efficacy: In metallodrug design, fluorination increases the lipophilicity of the complex, enhancing cellular membrane permeation. Furthermore, fluorinated ligands can tune the redox potential of coordinated transition metals (e.g., Cu, Co), optimizing their ability to generate reactive oxygen species (ROS) for targeted cytotoxicity in cancer therapy[3].

Comparative Data Presentation

To understand the impact of fluorination, the following table summarizes the quantitative and qualitative shifts observed when transitioning from a standard Phenylphosphonic acid (PPA) to 2,6-DFPPA.

PropertyPhenylphosphonic Acid (PPA)(2,6-Difluorophenyl)phosphonic Acid (2,6-DFPPA)Impact on Metal Complex
Steric Profile Low steric hindranceHigh ortho-steric shieldingPromotes porous cages/MOFs over dense 1D chains.
Electronic Effect NeutralStrongly electron-withdrawingLowers ligand pKa​ ; creates more labile coordination bonds.
Surface Dipole WeakStrong (directed towards F atoms)Enables precise tuning of semiconductor band edges.
Lipophilicity (LogP) BaselineIncreasedEnhances cellular uptake for metallodrug applications.
Non-Covalent Int. π−π stackingF···F and C-H···F interactionsDrives unique supramolecular crystal engineering.

Experimental Protocols

Every protocol described below is designed as a self-validating system . Built-in checkpoints ensure that thermodynamic and kinetic parameters are successfully met before the researcher proceeds to the next step.

Protocol A: Solvothermal Synthesis of a Zn(II)-(2,6-DFPPA) Coordination Polymer

Objective: To synthesize highly crystalline fluorinated metal-organic frameworks using solvothermal conditions to overcome kinetic traps.

Reagents:

  • Zinc nitrate hexahydrate ( Zn(NO3​)2​⋅6H2​O )

  • (2,6-Difluorophenyl)phosphonic acid (2,6-DFPPA)

  • N,N-Dimethylformamide (DMF)

  • Deionized Water

Step-by-Step Methodology:

  • Precursor Dissolution: Dissolve 0.1 mmol of Zn(NO3​)2​⋅6H2​O and 0.1 mmol of 2,6-DFPPA in a solvent mixture of DMF/H2O (4:1 v/v, 5 mL) in a 15 mL Teflon-lined stainless-steel autoclave.

    • Causality: The DMF/H2O mixture is crucial. Water facilitates the deprotonation of the phosphonic acid, while DMF acts as a modulator, slowing down the coordination rate to prevent immediate amorphous precipitation.

  • Solvothermal Heating: Seal the autoclave and heat to 120 °C at a ramp rate of 2 °C/min. Maintain this temperature for 48 hours.

    • Causality: The elevated temperature and pressure provide the activation energy required to break kinetically favored, disordered Zn-O-P bonds, allowing the system to reach the thermodynamically stable crystalline state.

  • Controlled Cooling: Cool the autoclave to room temperature at a slow rate of 0.1 °C/min.

    • Validation Checkpoint 1: Inspect the Teflon liner. The presence of distinct, faceted crystals (often block-like or needle-like) indicates successful slow nucleation. If a fine powder is observed, the cooling rate was too fast or the pH was too high.

  • Isolation and Activation: Filter the crystals and wash sequentially with DMF (3 × 5 mL) and Ethanol (3 × 5 mL). Dry under a vacuum at 80 °C for 12 hours.

    • Validation Checkpoint 2: Perform FT-IR spectroscopy. The disappearance of the broad P-OH stretching band (~2700-2200 cm⁻¹) and the shift of the P=O stretch (~1150 cm⁻¹) confirm complete deprotonation and coordination to the Zn(II) center.

ZnCoordination A Zn(NO3)2 + 2,6-DFPPA (Precursor Mixture) B Solvothermal Heating (120°C, 48h) A->B C Deprotonation (pH Control) B->C Thermal Energy D Nucleation of Zn-Phosphonate Clusters C->D Coordination E Crystal Growth (Slow Cooling) D->E Error Correction F Fluorinated MOF (Thermodynamic Product) E->F Isolation

Solvothermal synthesis pathway of Zn(II)-(2,6-DFPPA) coordination polymers.

Protocol B: Surface Ligand Exchange for Quantum Dot Band-Edge Tuning

Objective: To replace native aliphatic ligands on semiconductor quantum dots (e.g., PbS) with 2,6-DFPPA to tune the electronic work function.

Reagents:

  • Oleic acid-capped PbS Quantum Dots (in Hexane)

  • 2,6-DFPPA (in DMF)

  • Hexane, DMF, Acetone (anhydrous)

Step-by-Step Methodology:

  • Biphasic Preparation: In a glass vial, add 2 mL of the PbS QD solution in hexane (top non-polar phase). Carefully layer 2 mL of a 0.1 M solution of 2,6-DFPPA in DMF (bottom polar phase).

  • Ligand Exchange via Mass Action: Stir the biphasic mixture vigorously at room temperature for 24 hours.

    • Causality: The strong binding affinity of the phosphonate group for the metal-rich QD surface drives the displacement of the weaker oleate ligands. The biphasic system ensures that displaced oleic acid remains in the hexane phase, driving the equilibrium forward via Le Chatelier's principle.

  • Phase Transfer Observation:

    • Validation Checkpoint 1: Stop stirring and allow the phases to separate. Successful ligand exchange is visually validated when the dark QD color completely transfers from the upper hexane phase to the lower DMF phase. If the hexane phase remains colored, the exchange is incomplete; increase 2,6-DFPPA concentration or stirring time.

  • Purification: Extract the DMF phase. Add an equal volume of Acetone to precipitate the functionalized QDs. Centrifuge at 7000 rpm for 5 minutes. Discard the supernatant and resuspend the pellet in fresh DMF. Repeat the precipitation step twice.

    • Validation Checkpoint 2: Perform UV-Vis absorption spectroscopy. A successful exchange with the strongly electron-withdrawing 2,6-DFPPA will result in a measurable shift in the excitonic absorption peak compared to the native oleate-capped QDs, confirming the band-edge modification.

LigandExchange A Native Nanoparticles (Oleate Capped) B Biphasic Exchange (2,6-DFPPA) A->B Add Ligand C Phase Transfer (Non-polar to Polar) B->C Stir 24h D Purification (Centrifugation) C->D Isolate E Functionalized NPs (Tuned Band-Edge) D->E Verify

Workflow for surface ligand exchange on nanoparticles using 2,6-DFPPA.

References

  • [3] Páez-Franco, J. C., Zermeño-Ortega, M. R., de la O-Contreras, C. M., et al. "Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment". Pharmaceutics 14, no. 2 (2022): 402. Available at:[Link]

  • [2] "Synthesis and Application of Styryl Phosphonic and Cinnamic Acid Derivatives". ProQuest Dissertations Publishing. Available at:[Link]

Sources

Method

Application Note: Interfacial Engineering and Surface Modification using (2,6-Difluorophenyl)phosphonic Acid

Target Audience: Materials Scientists, Optoelectronics Researchers, and Catalyst Development Professionals. Document Type: Advanced Protocol & Technical Application Guide Executive Summary & Mechanistic Overview In moder...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Optoelectronics Researchers, and Catalyst Development Professionals. Document Type: Advanced Protocol & Technical Application Guide

Executive Summary & Mechanistic Overview

In modern materials science, the precise control of organic-inorganic interfaces dictates the performance of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and heterogeneous catalysts. (2,6-Difluorophenyl)phosphonic acid (oF2PPA) has emerged as a highly specialized molecular tool for surface modification.

As an application scientist, I frequently utilize oF2PPA because it solves two critical interfacial challenges simultaneously: robust adhesion and electronic level alignment .

  • The Phosphonic Acid Anchor: Unlike thiols or carboxylic acids, phosphonic acids form highly stable, self-limiting monolayers on metal oxides (e.g., ITO, AlOx, ZnO) via bi- or tridentate coordination and heterocondensation reactions[1].

  • The 2,6-Difluorophenyl Tail: The strategic placement of highly electronegative fluorine atoms at the ortho positions of the phenyl ring generates a strong intrinsic molecular dipole. When assembled on a surface, this collective dipole layer directly modulates the work function of the underlying substrate, often increasing it significantly compared to bare or non-fluorinated surfaces[2]. Furthermore, the steric bulk of the ortho-fluorines alters the molecular packing, leading to a specific tilt angle that must be accounted for when predicting surface energy[3].

Below is the mechanistic pathway illustrating how oF2PPA bridges the gap between macroscopic substrate properties and nanoscale molecular dipoles.

G cluster_0 SAM Formation & Dipole Alignment Mechanism M Metal Oxide (ITO / AlOx) P Phosphonate Anchor M->P Heterocondensation R Phenyl Ring Spacer P->R Covalent Linkage F 2,6-Difluoro Terminal Groups R->F Inductive Electron Pull D Interface Dipole (Δ Work Function) F->D Vector Alignment

Caption: Mechanistic pathway of oF2PPA SAM formation and interface dipole generation.

Quantitative Data: Surface Energy and Work Function Tuning

The primary reason to deploy oF2PPA over standard phenylphosphonic acid (PPA) is its profound effect on the electronic properties of Transparent Conductive Oxides (TCOs). By applying the Helmholtz equation, the shift in work function ( ΔΦ ) is directly proportional to the projected dipole moment of the SAM[2].

The table below summarizes the comparative surface modifications achieved on standard Indium Tin Oxide (ITO) and Aluminum Oxide (AlOx) substrates.

Surface ModifierSubstrateContact Angle (Water)Surface Energy ( γS​ )Work Function ( Φ )Key Application Benefit
Bare (Cleaned) ITO / AlOx< 15°~ 70 mJ/m²~ 4.5 - 4.7 eVBaseline reference
PPA (Non-fluorinated) ITO / AlOx~ 55°~ 45 mJ/m²~ 4.8 - 4.9 eVPassivation, moderate hole injection
oF2PPA (2,6-Difluoro) ITO / AlOx~ 65° - 70°~ 35 - 40 mJ/m²~ 5.2 - 5.4 eV Enhanced hole injection, band edge tuning [4]

Note: Fluorination at the 2,6-position induces a less upright orientation compared to aliphatic chains due to steric repulsion, which optimizes the dipole projection along the surface normal[3].

Validated Protocols for Surface Modification

Protocol A: Self-Assembled Monolayer (SAM) Deposition on TCOs (ITO/AlOx)

This protocol is designed to create a self-limiting, highly ordered monolayer for work function tuning in optoelectronic devices[2].

Causality Check: Why use absolute ethanol? Phosphonic acids require a polar protic solvent for dissolution, but the presence of water must be minimized to prevent bulk precipitation of metal-phosphonate complexes before surface binding can occur.

  • Substrate Activation:

    • Sonicate ITO/AlOx substrates sequentially in Alconox solution, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry with a stream of high-purity N2​ .

    • Subject to UV-Ozone or O2​ plasma treatment for 15 minutes. Crucial Step: This maximizes surface hydroxyl (-OH) groups necessary for heterocondensation[1].

  • Solution Preparation:

    • Prepare a 2.0 to 4.0 mM solution of (2,6-Difluorophenyl)phosphonic acid in absolute ethanol[2].

    • Sonicate the solution for 5 minutes to ensure complete dissolution.

  • Incubation:

    • Submerge the activated substrates into the oF2PPA solution.

    • Incubate at room temperature in a sealed container for 18–24 hours[2].

  • Purification (Removal of Physisorbed Layers):

    • Remove substrates and immediately rinse copiously with neat absolute ethanol.

    • Self-Validation Step: Do not bake the substrates prior to rinsing. Baking before rinsing polymerizes physisorbed multilayers, ruining the work function uniformity.

  • Characterization:

    • Dry under N2​ . Validate SAM formation via Contact Angle Goniometry (target: ~65°). Proceed to Ultraviolet Photoelectron Spectroscopy (UPS) to confirm the work function shift.

Workflow S1 1. Substrate Activation (UV-Ozone / Plasma) S3 3. SAM Incubation (18-24h at Room Temp) S1->S3 Hydroxylated Surface S2 2. Solution Preparation (4 mM oF2PPA in Abs. EtOH) S2->S3 Active Modifier S4 4. Rinsing & Drying (Remove Physisorbed Layers) S3->S4 Chemisorbed SAM S5 5. QC & Characterization (Contact Angle & UPS) S4->S5 Purified Monolayer

Caption: Step-by-step experimental workflow for the deposition and validation of oF2PPA SAMs.

Protocol B: Solution-Phase Ligand Exchange for Quantum Dots (PbS/ZnO)

Beyond planar substrates, oF2PPA is highly effective in tuning the band edge positions of colloidal semiconductor nanocrystals (Quantum Dots) by up to 2.0 eV[4].

  • Precipitation: Precipitate native oleic acid-capped PbS or ZnO quantum dots using a polar antisolvent (e.g., methanol) and centrifuge at 7000 rpm for 5 minutes.

  • Ligand Exchange: Disperse the QD pellet in a non-polar solvent (e.g., octane). Add a concentrated solution of oF2PPA dissolved in a mutually miscible solvent (e.g., THF).

  • Incubation: Stir vigorously for 2 hours. The strong affinity of the phosphonate group for the metal cation (Pb²⁺ or Zn²⁺) drives the displacement of the native carboxylate ligands[1].

  • Isolation: Add a non-polar antisolvent to precipitate the newly functionalized oF2PPA-QDs, centrifuge, and resuspend in a suitable solvent for device fabrication.

Protocol C: Post-Synthetic Modification of MOFs and Photocatalysts

oF2PPA derivatives and related fluorinated phosphonates are increasingly used to anchor functional groups to Metal-Organic Frameworks (e.g., UiO-66) or to modify porphyrin-based photocatalysts for aerobic sulfoxidation[5].

  • Activation of MOF: Dehydrate the synthesized UiO-66 MOF under vacuum at 120°C for 12 hours to expose open metal sites (Zr-nodes).

  • Grafting: Suspend the MOF in a solution of oF2PPA (or its porphyrin-anchored derivative) in DMF.

  • Reflux: Heat the suspension at 80°C for 24 hours. The phosphonic acid groups will coordinate to the Zr-oxo clusters, preserving the bulk crystallinity while modifying the pore environment[5].

  • Washing: Wash extensively with DMF and methanol to remove unreacted acid, yielding a hybrid catalytic material with tuned electronic properties.

References

  • Phosphonic Acids for Interfacial Engineering of Transparent Conductive Oxides Chemical Reviews - ACS Publications[Link][1]

  • Surface Energy and Work Function Control of AlOx/Al Surfaces by Fluorinated Benzylphosphonic Acids ACS Applied Materials & Interfaces[Link][2]

  • Synthesis and Application of Styryl Phosphonic and Cinnamic Acid Derivatives ProQuest Dissertations & Theses[Link][4]

  • Competing Effects of Fluorination on the Orientation of Aromatic and Aliphatic Phosphonic Acid Monolayers on Indium Tin Oxide ResearchGate[Link][3]

  • Diaryl-pyrazinoporphyrins – Prospective photocatalysts for efficient sulfoxidation ResearchGate[Link][5]

Sources

Application

Application Note: Analytical Methods for the Quantification of (2,6-Difluorophenyl)phosphonic Acid

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredients (APIs), Surface-Assembled Monolayers (SAMs), and Biological Formulations Introduction & Physicoch...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredients (APIs), Surface-Assembled Monolayers (SAMs), and Biological Formulations

Introduction & Physicochemical Context

(2,6-Difluorophenyl)phosphonic acid (DFPPA) is a highly polar, fluorinated aryl phosphonic acid increasingly utilized in the synthesis of metal-organic frameworks (MOFs), surface-assembled monolayers for work-function tuning in electronics, and as a critical pharmaceutical intermediate[1].

The quantification of DFPPA presents unique analytical challenges:

  • High Polarity & Low pKa: With multiple pKa values (typically pKa₁ ~1.5, pKa₂ ~7.0), DFPPA remains permanently ionized under standard physiological and analytical conditions, causing it to elute in the void volume of conventional reversed-phase chromatography[2].

  • Metal Chelation: The phosphonate moiety acts as a strong chelating agent, irreversibly binding to stainless steel (Fe/Ni/Cr) hardware in standard HPLC systems, leading to severe peak tailing and loss of analyte recovery.

To overcome these challenges, this application note details two orthogonal, self-validating methodologies: Quantitative NMR (qNMR) for absolute purity determination, and Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC) for trace and formulation analysis.

Analytical Workflow & Decision Matrix

When developing a quantification strategy, the choice of method depends on the sample volume, matrix complexity, and the required limit of detection.

Workflow Start Sample containing DFPPA Q1 Goal: Absolute Purity or Trace Analysis? Start->Q1 qNMR Method A: qNMR (19F or 31P) Q1->qNMR Absolute Purity (>1 mg available) HPLC Method B: IP-RPLC (UV/MS) Q1->HPLC Trace/Formulation (<1 mg, complex matrix)

Caption: Decision matrix for selecting the optimal DFPPA quantification method based on analytical goals.

Method A: Absolute Quantification via qNMR (¹⁹F and ³¹P)

Expertise & Experience Insight

qNMR is the gold standard for establishing the absolute purity of a primary reference standard because the integrated signal area is directly proportional to the number of resonant nuclei[3]. This eliminates the need for a structurally identical reference standard. For DFPPA, ³¹P and ¹⁹F qNMR offer distinct advantages over ¹H qNMR. The aryl protons of DFPPA can overlap with aromatic impurities, whereas the ¹⁹F and ³¹P spectral regions are typically devoid of matrix interference.

Causality in Sample Preparation: Phosphonic acids exhibit intermediate proton exchange rates near their pKa, causing significant line broadening in NMR spectra due to the equilibrium between mono- and di-anionic states. To ensure sharp, quantifiable peaks, the sample must be driven to a fully deprotonated state (pH > 10) using NaOD in D₂O[3].

Step-by-Step Protocol: ³¹P qNMR
  • Standard Selection: Use Triethyl phosphate (TEP) as the internal standard (IS). TEP is advantageous because its ³¹P resonance (~0 ppm) does not overlap with the DFPPA resonance (~10-15 ppm).

  • Sample Preparation: Accurately weigh ~10.0 mg of DFPPA and ~5.0 mg of TEP into a glass vial using a microbalance. Dissolve the mixture in 0.6 mL of D₂O containing 0.1 M NaOD to ensure complete deprotonation.

  • Instrument Parameters:

    • Nucleus: ³¹P (Proton decoupled, ¹H-³¹P inverse gated to suppress the Nuclear Overhauser Effect, which would otherwise skew quantitative integration).

    • Relaxation Delay (D1): Must be ≥5×T1​ of the slowest relaxing nucleus. For phosphonates, T1​ can be up to 5 seconds; set D1 = 30 s to ensure >99.3% longitudinal relaxation[3].

    • Pulse Angle: 90°.

    • Scans: 64 to 128 (depending on concentration) to achieve a Signal-to-Noise (S/N) ratio > 250.

  • Data Processing: Apply an exponential line broadening function (0.3 Hz), phase the spectrum manually, and integrate with a strictly flat baseline. Calculate absolute purity using the mass and integration ratios of the IS and analyte.

Method B: Trace Analysis via Ion-Pair RPLC (IP-RPLC)

Expertise & Experience Insight

Because DFPPA is highly polar, standard C18 columns cannot retain it. We employ Tetrabutylammonium hydroxide (TBAH) as an ion-pairing reagent[4]. The bulky, lipophilic tetrabutylammonium cation forms a neutral, hydrophobic complex with the DFPPA dianion in the mobile phase, allowing it to partition effectively into the hydrophobic C18 stationary phase.

Causality in Hardware Selection: To mitigate the severe metal chelation inherent to phosphonic acids[2], the use of a bio-inert (PEEK or titanium) LC flow path is strictly required. If standard stainless steel must be used, the system must be passivated, or a trace chelator (e.g., 5 µM EDTA) must be added to the mobile phase to prevent irreversible adsorption.

Mechanism DFPPA DFPPA Anion (Highly Polar) Complex Neutral Ion-Pair Complex [DFPPA]2- [TBA+]2 DFPPA->Complex Electrostatic Interaction TBA TBA+ Cation (Ion-Pairing Agent) TBA->Complex C18 C18 Stationary Phase (Hydrophobic Retention) Complex->C18 Hydrophobic Partitioning

Caption: Mechanism of retention for DFPPA using a TBA+ ion-pairing reagent on a C18 column.

Step-by-Step Protocol: IP-RPLC-UV/MS
  • Column: Bio-inert C18 (e.g., Waters XBridge Premier or equivalent PEEK-lined column), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Tetrabutylammonium hydroxide (TBAH) in LC-MS grade Water, adjusted to pH 7.5 with acetic acid[4].

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 10.0 min: 5% to 60% B

    • 10.0 - 12.0 min: 60% B

    • 12.0 - 15.0 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • UV: 260 nm (targeting the difluorophenyl chromophore).

    • MS: Negative ESI mode ( [M−H]− at m/z 193). Note: High concentrations of TBAH can cause ion suppression; if MS sensitivity is critical, switch the ion-pairing agent to a volatile alternative like Di-n-butylamine acetate (DBAA).

  • Sample Prep: Dilute all samples in Mobile Phase A to prevent solvent-mismatch peak distortion at the column head.

Data Presentation & Validation Metrics

To ensure a self-validating analytical system, the IP-RPLC method is calibrated using a primary standard of DFPPA whose absolute purity was previously certified via Method A (qNMR).

Table 1: Method Validation Parameters for DFPPA Quantification

Validation ParameterMethod A: qNMR (³¹P)Method B: IP-RPLC (UV 260 nm)Method B: IP-RPLC (MS ESI-)
Linearity Range 1.0 - 50.0 mg/mL0.5 - 100 µg/mL5.0 - 500 ng/mL
Correlation ( R2 ) > 0.999> 0.999> 0.995
Limit of Detection (LOD) N/A (Purity focus)0.15 µg/mL1.5 ng/mL
Limit of Quantitation (LOQ) N/A0.50 µg/mL5.0 ng/mL
Precision (RSD%) < 0.5%< 1.2%< 4.5%

References

  • Title: Synthesis and Application of Styryl Phosphonic and Cinnamic Acid Derivatives Source: ProQuest URL
  • Source: Analytical Chemistry (ACS Publications)
  • Title: A Brief Overview of HPLC–MS Analysis of Alkyl Methylphosphonic Acid Degradation Products of Nerve Agents Source: CDC Stacks URL
  • Title: Development of an Ion-Pair Reversed-Phase HPLC Method with Indirect UV Detection for Determination of Phosphates and Phosphites as Impurities in Sodium Risedronate Source: ResearchGate URL

Sources

Method

Application Note: Experimental Setup and Surface Integration of (2,6-Difluorophenyl)phosphonic Acid

Target Audience: Materials Scientists, Surface Chemists, and Device Engineers Applications: Organic Electronics, Self-Assembled Monolayers (SAMs), Quantum Dot Ligand Exchange, and Metal-Organic Frameworks (MOFs) Introduc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Surface Chemists, and Device Engineers Applications: Organic Electronics, Self-Assembled Monolayers (SAMs), Quantum Dot Ligand Exchange, and Metal-Organic Frameworks (MOFs)

Introduction & Mechanistic Overview

(2,6-Difluorophenyl)phosphonic acid (often abbreviated as oF2​PPA ) is a highly specialized fluorinated building block used extensively in surface chemistry and materials science[1]. The strategic placement of highly electronegative fluorine atoms at the ortho positions (2,6) of the phenyl ring serves a dual purpose:

  • Steric Shielding: The fluorine atoms provide steric bulk near the phosphonic acid anchor, which influences the packing density and tilt angle of the resulting Self-Assembled Monolayer (SAM).

  • Dipole Moment Modulation: When immobilized on a metal oxide surface such as Indium Tin Oxide (ITO) or Titanium Dioxide ( TiO2​ ), the strong electron-withdrawing nature of the fluorine atoms generates a permanent dipole moment pointing away from the surface. This effectively increases the local vacuum level, thereby increasing the macroscopic Work Function (WF) of the electrode[1][2].

This application note details the causal methodologies for synthesizing the free phosphonic acid from its ester precursor and subsequently fabricating high-quality, self-validating SAMs for optoelectronic device integration.

Experimental Protocol 1: Synthesis via McKenna Dealkylation

Commercially sourced phosphonic acids can sometimes contain trace oligomeric anhydrides. Synthesizing the free acid from diethyl (2,6-difluorophenyl)phosphonate ensures high purity. We employ the McKenna method using Bromotrimethylsilane (TMS-Br)[2].

Causality & Expertise: Traditional hydrolysis of phosphonate esters requires refluxing in concentrated aqueous acids (e.g., 6M HCl), which can degrade sensitive functional groups and lead to incomplete cleavage. TMS-Br allows for mild, anhydrous, and quantitative cleavage at low temperatures by forming an intermediate silyl ester, which is subsequently hydrolyzed by methanol at room temperature[2].

Step-by-Step Methodology
  • Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with ultra-high purity Argon.

  • Dissolution: Dissolve 1.00 equivalent (e.g., 500 mg) of diethyl (2,6-difluorophenyl)phosphonate in 10 mL of anhydrous Dichloromethane (DCM).

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath to reach -78 °C. Rationale: Low temperatures prevent exothermic side reactions and control the reactivity of the highly electrophilic TMS-Br.

  • Reagent Addition: Add 3.0 to 4.0 equivalents of TMS-Br dropwise via a gas-tight syringe[2].

  • Silylation: Remove the cooling bath and allow the reaction to warm to room temperature. Stir under Argon for 12–16 hours.

  • Concentration: Remove the DCM and excess TMS-Br under reduced pressure using a rotary evaporator, leaving a viscous silyl ester intermediate.

  • Hydrolysis: Dissolve the intermediate in 10 mL of anhydrous Methanol and stir for 2 hours at room temperature. The methanol solvolyzes the silyl groups, liberating the free phosphonic acid and volatile methoxytrimethylsilane.

  • Isolation: Evaporate the methanol. Triturate the resulting solid with cold hexanes to remove non-polar impurities, yielding a white powder.

Self-Validation & Quality Control
  • 31P NMR: Confirm the disappearance of the ester peak (typically ~15-20 ppm) and the appearance of the free acid peak (~10-12 ppm).

  • 1H NMR: Verify the complete absence of ethyl group signals (triplet at ~1.3 ppm, multiplet at ~4.1 ppm).

Experimental Protocol 2: Self-Assembled Monolayer (SAM) Formation on ITO

Phosphonic acids form highly robust, bidentate or tridentate covalent bonds (P-O-Metal) with hydroxylated metal oxide surfaces[1]. The quality of the SAM is intrinsically linked to the pre-treatment of the substrate.

Step-by-Step Methodology
  • Substrate Cleaning: Sonicate ITO-coated glass substrates sequentially in Alconox detergent solution, deionized water, acetone, and isopropanol (15 minutes each). Dry with a stream of N2​ gas.

  • Surface Activation (Critical Step): Subject the cleaned ITO to UV-Ozone treatment for 20 minutes. Rationale: UV-Ozone removes residual organic contaminants and maximizes the density of surface hydroxyl (-OH) groups necessary for phosphonic acid condensation.

  • SAM Deposition: Immediately immerse the activated substrates into a 2.0 mM solution of (2,6-Difluorophenyl)phosphonic acid in absolute ethanol. Incubate in the dark at room temperature for 24 to 48 hours[2].

  • Rinsing & Sonicating: Remove the substrates and rinse thoroughly with pure ethanol. Sonicate in ethanol for 3 minutes. Rationale: Sonication provides the mechanical energy required to dislodge weakly bound, physisorbed multilayers, ensuring a true monolayer.

  • Thermal Annealing: Bake the substrates on a hotplate at 120 °C for 1 hour in an inert atmosphere. Rationale: Thermal annealing drives the dehydration condensation reaction between the phosphonic acid and surface hydroxyls, converting hydrogen bonds into robust covalent P-O-M linkages.

Self-Validation & Quality Control
  • Contact Angle Goniometry: Bare activated ITO is highly hydrophilic (< 10°). Successful functionalization with oF2​PPA will increase the water contact angle significantly due to the hydrophobic fluorinated aromatic ring.

  • X-ray Photoelectron Spectroscopy (XPS): Confirm the presence of P 2p (~133 eV) and F 1s (~688 eV) peaks.

Quantitative Data: Surface Modification Metrics

The following table summarizes the expected physical changes when modifying bare ITO with phenylphosphonic acid derivatives. Data reflects the profound impact of the 2,6-difluoro substitution on the electronic landscape[1][2].

Substrate / ModificationWater Contact Angle (°)Work Function (eV)Dipole Direction
Bare ITO (UV-Ozone treated)< 10°4.70 ± 0.05N/A
ITO + Phenylphosphonic Acid (PPA)65° ± 2°5.05 ± 0.05Weak, away from surface
ITO + (2,6-Difluorophenyl)phosphonic Acid78° ± 2°5.45 ± 0.05Strong, away from surface

Note: The ~0.75 eV increase in work function using the difluoro-derivative dramatically reduces the hole-injection barrier in organic electronic devices.

Process Visualization

The following diagram illustrates the complete logical workflow from precursor synthesis to device-ready electrode fabrication.

Workflow A Diethyl (2,6-Difluorophenyl) phosphonate Precursor B Dealkylation (TMS-Br, DCM, -78°C to RT) A->B C Silyl Ester Cleavage (Methanol Hydrolysis, RT) B->C D Pure (2,6-Difluorophenyl) phosphonic acid C->D F SAM Deposition (2 mM in Ethanol, 24-48h) D->F Formulate Ligand Solution E ITO Substrate Preparation (Solvent Sonication & UV-Ozone) E->F G Thermal Annealing (120°C, 1h) F->G H Work Function Tuned Electrode for Device Integration G->H

Caption: End-to-end workflow for the synthesis and surface integration of (2,6-Difluorophenyl)phosphonic acid.

References

  • Synthesis and Application of Styryl Phosphonic and Cinnamic Acid Derivatives ProQuest Dissertations Publishing URL:[Link]

  • Structure-Property Relationship of Phenylene-Based Self-Assembled-Monolayers for Record Low Work Function Advanced Materials (Supporting Information via Amazon S3) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Yield of (2,6-Difluorophenyl)phosphonic Acid Synthesis

Welcome to the Technical Support Center for advanced organophosphorus synthesis. The preparation of (2,6-difluorophenyl)phosphonic acid presents unique challenges due to the strong electron-withdrawing nature of the fluo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organophosphorus synthesis. The preparation of (2,6-difluorophenyl)phosphonic acid presents unique challenges due to the strong electron-withdrawing nature of the fluorine atoms and the steric hindrance at the ortho positions.

This guide provides authoritative, field-proven troubleshooting protocols to help researchers and drug development professionals maximize yields. We focus on the two most viable synthetic routes: Directed ortho-Metalation (DoM) and Transition-Metal Catalyzed Cross-Coupling (Hirao Reaction) , followed by optimized ester hydrolysis techniques.

Directed ortho-Metalation (DoM) Route

The most efficient and scalable method for synthesizing the (2,6-difluorophenyl)phosphonate ester relies on the strong directing effects of the fluorine atoms on 1,3-difluorobenzene[1].

DoM_Workflow N1 1,3-Difluorobenzene N2 n-BuLi, THF, -78°C (Directed ortho-Lithiation) N1->N2 N3 2,6-Difluorophenyllithium (Reactive Intermediate) N2->N3 N4 ClP(O)(OEt)2 (Reverse Addition) N3->N4 N5 Diethyl (2,6-difluorophenyl)phosphonate N4->N5 N6 1. TMSBr, DCM 2. MeOH (Mild Hydrolysis) N5->N6 N7 (2,6-Difluorophenyl)phosphonic acid N6->N7

Workflow for the Directed ortho-Metalation (DoM) synthesis of (2,6-Difluorophenyl)phosphonic acid.

Step-by-Step Methodology (Self-Validating Protocol)
  • Lithiation: Dissolve 1,3-difluorobenzene (1.0 equiv) in anhydrous THF under an argon atmosphere. Cool the reaction strictly to -78 °C. Add n-BuLi (1.05 equiv) dropwise. Stir for 1 hour.

    • Validation Checkpoint: Quench a 0.1 mL aliquot in D₂O. GC-MS should show >95% mass shift to M+1, confirming quantitative deuterium incorporation at the C2 position.

  • Electrophilic Trapping: In a separate flame-dried flask, dissolve diethyl chlorophosphate (1.2 equiv) in THF and cool to -78 °C. Cannulate the lithiated arene into the electrophile solution (Reverse Addition ).

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via silica gel chromatography.

    • Validation Checkpoint: ³¹P NMR (CDCl₃) of the crude mixture must show a clean shift from ~5 ppm (chlorophosphate) to ~11 ppm (aryl phosphonate).

Troubleshooting & FAQs

Q: Why is my yield of the phosphonate ester so low despite complete consumption of 1,3-difluorobenzene? A: There are two primary causes:

  • Thermal Degradation: 2,6-Difluorophenyllithium is highly prone to elimination. If the internal temperature rises above -60 °C, it forms a highly reactive benzyne intermediate, leading to complex polymeric mixtures. Ensure strict cryogenic control.

  • Double Addition: If you add the electrophile to the lithium species (forward addition), the newly formed phosphonate ester can react with excess aryllithium to form tertiary phosphine oxides. Always use reverse addition (adding the nucleophile to an excess of the electrophile) to prevent this[1].

Transition-Metal Catalyzed Cross-Coupling (Hirao Reaction)

When starting from 2,6-difluorobromobenzene, classical Michaelis-Arbuzov conditions fail due to the high bond dissociation energy of the C(sp²)–Br bond[2]. A palladium- or nickel-catalyzed P–C cross-coupling (Hirao/Tavs reaction) is required[3].

Hirao_Cycle A 2,6-Difluorobromobenzene C Oxidative Addition (Insertion into C-Br) A->C B Pd(0) or Ni(0) Catalyst (Active Species) B->C D Ligand Exchange (Phosphite Coordination) C->D E Reductive Elimination (C-P Bond Formation) D->E E->B Catalyst Regeneration F Diethyl (2,6-difluorophenyl)phosphonate E->F

Catalytic cycle for the transition-metal catalyzed C-P cross-coupling (Hirao reaction).

Step-by-Step Methodology (Self-Validating Protocol)
  • Catalyst Activation: To a Schlenk flask, add Pd(PPh₃)₄ (5 mol%), 2,6-difluorobromobenzene (1.0 equiv), and anhydrous toluene.

  • Coupling: Add diethyl phosphite (1.5 equiv) and triethylamine (2.0 equiv). Heat to 90 °C for 16 hours.

    • Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc). The starting material spot should disappear, replaced by a highly polar UV-active spot.

  • Isolation: Filter through a Celite pad to remove metal particulates, concentrate, and purify by vacuum distillation or column chromatography.

Troubleshooting & FAQs

Q: I am observing significant amounts of defluorinated byproducts. How can I prevent this? A: The two ortho-fluorine atoms create a highly sterically hindered environment. If oxidative addition into the C–Br bond is too slow, the Pd catalyst may insert into the adjacent C–F bond instead. To resolve this, switch to a more electron-rich, bulky bidentate ligand (e.g., dppf or Xantphos) to accelerate the desired C–Br oxidative addition and enforce correct regioselectivity.

Q: Can I use a photo-initiated reaction instead of transition metals? A: Yes. A photo-initiated Arbuzov reaction utilizing 2,6-difluoroiodobenzene and triethyl phosphite under 256 nm UV irradiation has been reported. However, without a dedicated, high-intensity photo-reactor, yields are typically very low (5–40%) and scalability is poor[4].

Ester Cleavage: Hydrolysis to Phosphonic Acid

Aqueous acidic hydrolysis (e.g., refluxing in concentrated HCl) often leads to partial degradation of fluorinated arenes. Dealkylation with trimethylsilyl bromide (TMSBr) under anhydrous conditions is the gold standard[2].

Step-by-Step Methodology (Self-Validating Protocol)
  • Silylation: Dissolve diethyl (2,6-difluorophenyl)phosphonate in anhydrous CH₂Cl₂. Cool to 0 °C and add TMSBr (3.0 equiv) dropwise. Warm to room temperature and stir for 12 hours.

    • Validation Checkpoint: ³¹P NMR must show the complete disappearance of the ester peak (11 ppm) and the appearance of the bis-TMS ester peak ( -5 ppm).

  • Methanolysis: Concentrate the mixture under reduced pressure to remove excess TMSBr. Dissolve the residue in anhydrous methanol and stir for 2 hours at room temperature.

  • Isolation: Concentrate under high vacuum to yield the crude phosphonic acid.

    • Validation Checkpoint: ³¹P NMR will shift to ~14 ppm, confirming the free phosphonic acid.

Troubleshooting & FAQs

Q: The final phosphonic acid is a sticky, hygroscopic oil instead of a crystalline solid. How do I purify it? A: Inherent physical properties of fluorinated phosphonic acids make them highly polar, non-crystalline, and hygroscopic[2].

  • Solution 1 (Lyophilization): Dissolve the sticky residue in t-butanol and freeze-dry (lyophilize) the sample. This typically yields a manageable, fluffy white solid[2].

  • Solution 2 (Salt Formation): Convert the acid to a salt by adding a stoichiometric amount of dicyclohexylamine or sodium hydroxide. The resulting salts crystallize readily from acetone/water mixtures[2].

Quantitative Data Summary

For quick experimental planning, compare the efficiency of the primary synthetic routes below:

Synthetic RouteKey ReagentsTypical Yield (Ester)Typical Yield (Acid)Primary ImpurityScalability
Directed ortho-Metalation (DoM) 1,3-difluorobenzene, n-BuLi, ClP(O)(OEt)₂75 – 85%>95% (via TMSBr)Bis-arylated phosphinateExcellent (Batch)
Catalyzed Cross-Coupling (Hirao) 2,6-difluorobromobenzene, Pd(PPh₃)₄, HP(O)(OEt)₂60 – 70%>95% (via TMSBr)Defluorinated areneGood
Photo-Initiated Arbuzov 2,6-difluoroiodobenzene, P(OEt)₃, 256 nm UV5 – 40%>95% (via HCl)Unreacted starting materialPoor

References

  • Synthesis and Application of Styryl Phosphonic and Cinnamic Acid Derivatives. ProQuest. URL:[Link]

  • Product Class 39: Arylphosphonic Acids and Derivatives. Thieme Connect. URL:[Link]

  • Directed ortho-meta′- and meta-meta′-dimetalations: A template base approach to deprotonation. Semantic Scholar. URL: [Link]

Sources

Optimization

Technical Support Center: Purification of (2,6-Difluorophenyl)phosphonic Acid

Welcome to the Advanced Materials & Therapeutics Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Materials & Therapeutics Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying highly fluorinated arylphosphonic acids.

Unlike standard carboxylic acids, phosphonic acids present unique purification hurdles due to their diprotic nature, strong hydrogen-bonding capabilities, and tendency to chelate metals. This guide provides mechanism-driven troubleshooting, quantitative data, and self-validating protocols to ensure high-purity isolation of (2,6-Difluorophenyl)phosphonic acid.

Section 1: Physicochemical Properties & Purification Metrics

To design an effective purification strategy, we must first understand the thermodynamic and electrostatic properties of the target molecule. The strong electron-withdrawing inductive effect (-I) of the ortho-fluorine atoms significantly alters the acidity and solubility profile compared to unsubstituted analogs.

Table 1: Comparative Physicochemical Data for Purification Design

ParameterPhenylphosphonic Acid (Reference)(2,6-Difluorophenyl)phosphonic Acid (Target)Implication for Purification Strategy
pKa1 1.83~1.3 - 1.5 (Calculated shift)Requires aggressive acidification (pH < 1) with conc. HCl to ensure full protonation for organic extraction.
pKa2 7.07~6.2 - 6.5 (Calculated shift)Requires basification to pH > 9 to guarantee complete di-anion formation during aqueous washing.
Solubility (Water) 40.4 g/100 mL (25 °C)Moderate (Cold) / High (Hot)Enables temperature-gradient aqueous recrystallization, though co-crystallization with water is common.
Solubility (Hexane) InsolubleInsolubleServes as an excellent anti-solvent for precipitation from polar organic phases (e.g., EtOAc).
31P NMR Shift ~14 - 17 ppm~10 - 12 ppmCritical metric for validating the complete cleavage of ester intermediates.

(Note: Reference values for unsubstituted phenylphosphonic acid are sourced from standard chemical property databases ()[1].)

Section 2: Troubleshooting FAQs

Q1: My crude mixture contains a stubborn 15-20% impurity that I suspect is the mono-ester. Why didn't my basic hydrolysis go to completion?

The Causality: Treatment of dialkyl phosphonates with nucleophilic basic reagents (e.g., NaOH, LiOH) is fundamentally unsuited for producing fully deprotected phosphonic acids. The reaction rapidly halts at the mono-ester stage because the first cleavage generates a negatively charged mono-anion. The electrostatic repulsion prevents the hydroxide ion from attacking the second ester group ()[2]. The Solution: Abandon basic or harsh aqueous HCl hydrolysis. Instead, utilize McKenna’s method using bromotrimethylsilane (TMS-Br) ()[2]. TMS-Br cleaves the C-O bonds via a neutral S_N2 mechanism, forming a highly labile silyl ester intermediate that hydrolyzes instantly upon the addition of methanol, a method proven highly effective for 2,6-difluorophenyl derivatives ()[3].

Q2: During recrystallization from water, my product "oils out" at the bottom of the flask instead of forming crystals. What causes this and how can I fix it?

The Causality: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute-solvent mixture drops below the system's ambient temperature before the solubility limit is reached. Arylphosphonic acids heavily co-crystallize with water due to extensive hydrogen bonding networks ()[2]. The highly electronegative fluorine atoms disrupt standard lattice packing, exacerbating this melting point depression. The Solution: Shift from a single aqueous system to a binary organic solvent system. Dissolve the crude oil in a minimal volume of a polar, low-boiling solvent (e.g., ethyl acetate), and slowly titrate in a non-polar anti-solvent (e.g., hexane) under vigorous stirring at 0 °C to force rapid nucleation.

Q3: How can I efficiently remove transition metal catalyst residues (e.g., Pd from cross-coupling) from the crude mixture?

The Causality: The phosphonate moiety is an excellent bidentate chelating ligand. It will tightly bind residual palladium or nickel from upstream synthetic steps, carrying the metal through standard silica gel chromatography. The Solution: Implement a pH-swing extraction. By exploiting the pKa values ()[1], you can adjust the aqueous phase to pH > 9, converting the acid into a highly water-soluble di-sodium salt. Wash this aqueous layer repeatedly with dichloromethane (DCM) to strip away organic impurities and dissociated metal complexes. Finally, re-acidify the aqueous layer to pH < 1 to precipitate the purified free acid.

Section 3: Self-Validating Experimental Protocols

Protocol A: "Dry" Dealkylation via TMS-Br (McKenna Method)

This protocol ensures complete conversion of the diethyl ester to the free phosphonic acid without the degradation associated with harsh aqueous reflux.

  • Reaction Setup: Dissolve 1.0 equivalent of crude diethyl (2,6-difluorophenyl)phosphonate in anhydrous DCM (0.2 M) under an argon atmosphere. Cool the flask to 0 °C.

  • Reagent Addition: Dropwise, add 3.0 equivalents of Trimethylsilyl bromide (TMS-Br).

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Validation Check 1 (In-Process): Extract a 50 µL aliquot, evaporate the DCM, dissolve in CDCl3, and run a quick 31P NMR.

    • Pass: A single peak indicates complete conversion to the bis-TMS ester.

    • Fail: If a peak corresponding to the mono-ester persists, add 1.0 additional equivalent of TMS-Br and stir for 4 hours.

  • Hydrolysis: Once validated, cool the reaction back to 0 °C and quench by slowly adding an excess of Methanol (10 equivalents). Stir for 1 hour.

  • Isolation: Concentrate the mixture under reduced pressure to yield the crude (2,6-Difluorophenyl)phosphonic acid as a solid.

Protocol B: pH-Swing Extraction & Binary Recrystallization

Use this protocol to remove organic byproducts, salts, and trace metals from the crude solid obtained in Protocol A.

  • Basification: Suspend the crude solid in DI water. Slowly add 2M NaOH until the pH reaches 9.5 (monitor continuously with a calibrated pH meter). The solid will fully dissolve as it forms the di-anion.

  • Organic Wash: Transfer to a separatory funnel. Wash the aqueous layer three times with equal volumes of DCM. Discard the DCM layers (which contain unreacted starting materials and organic impurities).

  • Acidification: Cool the aqueous layer in an ice bath. Slowly add concentrated HCl (12M) dropwise until the pH drops below 1.0.

  • Validation Check 2 (Precipitation): At pH < 1, the fully protonated (2,6-Difluorophenyl)phosphonic acid should precipitate as a white/off-white solid. If the solution remains clear, the concentration is too low; reduce the aqueous volume via rotary evaporation and cool again.

  • Filtration & Recrystallization: Filter the precipitate. To achieve ultra-high purity, dissolve the solid in a minimal amount of boiling Ethyl Acetate. Remove from heat and slowly add Hexane dropwise until the solution becomes slightly cloudy. Allow to cool undisturbed to room temperature, then transfer to a 4 °C fridge overnight to yield crystalline product.

Section 4: Purification Logic & Workflow

The following diagram illustrates the critical decision-making nodes in the purification lifecycle of (2,6-Difluorophenyl)phosphonic acid.

PurificationWorkflow Start Crude Diester Impurity: Unreacted SM Dealkyl Dealkylation (TMS-Br in DCM) Start->Dealkyl Hydro Hydrolysis (MeOH / H2O) Dealkyl->Hydro Check 31P NMR Validation Is Mono-ester < 1%? Hydro->Check AddTMS Add 1.0 eq TMS-Br Check->AddTMS No Extract pH-Swing Extraction (pH > 9, wash, pH < 1) Check->Extract Yes AddTMS->Hydro Cryst Recrystallization (EtOAc / Hexane) Extract->Cryst Pure Pure (2,6-Difluorophenyl) phosphonic acid Cryst->Pure

Workflow for the purification of (2,6-Difluorophenyl)phosphonic acid via TMS-Br dealkylation.

References

  • Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry / PMC.[Link]

  • Structure-Property Relationship of Phenylene-Based Self-Assembled-Monolayers (Supporting Information). Amazon S3 / University Repositories.[Link](Note: URL truncated for formatting; refers to standard TMS-Br synthesis of 2,6-difluorophenyl derivatives).

  • Wet and Dry Processes for the Selective Transformation of Phosphonates to Phosphonic Acids. The Journal of Organic Chemistry / ACS Publications.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of (2,6-Difluorophenyl)phosphonic Acid

Welcome to the Application Science Support Center. The synthesis of (2,6-difluorophenyl)phosphonic acid is a critical workflow for researchers developing metal-organic frameworks (MOFs), surface modifiers, and pharmaceut...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. The synthesis of (2,6-difluorophenyl)phosphonic acid is a critical workflow for researchers developing metal-organic frameworks (MOFs), surface modifiers, and pharmaceutical intermediates [4]. However, the strong electron-withdrawing nature and steric bulk of the ortho-fluorine atoms present unique synthetic challenges.

This guide provides field-proven insights, mechanistic causality, and validated protocols to help you eliminate common side products and optimize your yields.

Mechanistic Causality: Understanding the Reaction Pathways

The most reliable and scalable method for synthesizing (2,6-difluorophenyl)phosphonic acid is the Directed Ortho-Lithiation (DoM) route. This involves the deprotonation of 1,3-difluorobenzene using n-butyllithium (n-BuLi) to form the reactive 2,6-difluorophenyllithium intermediate, followed by quenching with diethyl chlorophosphate [3]. The resulting phosphonate ester is then hydrolyzed to the free acid.

While conceptually straightforward, the reaction is highly susceptible to side product formation if the kinetics and thermodynamics of the intermediates are not strictly managed.

  • Over-addition (Bis-phosphorylation): The newly formed diethyl (2,6-difluorophenyl)phosphonate is highly electrophilic. If the local concentration of the lithiated arene is high, it will attack the phosphonate ester, displacing an ethoxy group and forming a bis(2,6-difluorophenyl)phosphinic acid derivative.

  • Steric Hindrance in Hydrolysis: The two ortho-fluorine atoms create a dense steric shield around the phosphorus center. Classical aqueous acidic hydrolysis (e.g., refluxing HCl) often stalls at the monoethyl ester stage because the nucleophilic attack required to cleave the final P-O-Et bond is sterically blocked.

Mechanism SM 1,3-Difluorobenzene Li_Int 2,6-Difluorophenyllithium (Reactive Intermediate) SM->Li_Int n-BuLi, THF, -78°C Ester Diethyl (2,6-difluorophenyl)phosphonate (Desired Intermediate) Li_Int->Ester ClP(O)(OEt)2 (Reverse Addition) Side1 1,3-Difluorobenzene (Protonation Side Product) Li_Int->Side1 Trace H2O Product (2,6-Difluorophenyl)phosphonic acid (Final Product) Ester->Product 1. TMSBr 2. MeOH Side2 Bis(2,6-difluorophenyl)phosphinic acid (Over-addition Side Product) Ester->Side2 Excess Li-Int (Forward Addition) Side3 Monoethyl ester (Incomplete Hydrolysis) Ester->Side3 Aqueous HCl (Steric Hindrance)

Mechanistic pathways in the synthesis of (2,6-difluorophenyl)phosphonic acid.

Troubleshooting Guide & FAQs

Q1: My LCMS shows a significant impurity at m/z 291 [M+H]+. Why am I forming the bis-aryl phosphinic acid, and how do I stop it? A: This is the classic result of "forward addition." When you add diethyl chlorophosphate to the lithiated arene, the first molecules of the phosphonate ester formed are immediately surrounded by unreacted 2,6-difluorophenyllithium. The lithium species attacks the ester, forming the bis-aryl phosphinic acid. Solution: You must use reverse addition . Cannulate the cold (-78 °C) solution of 2,6-difluorophenyllithium dropwise into a solution containing a slight excess (1.1 to 1.2 eq) of diethyl chlorophosphate. This ensures the electrophile is always in vast excess, kinetically favoring the formation of the mono-aryl product.

Q2: After refluxing in 6M HCl for 24 hours, my NMR shows a persistent ethyl quartet. Why is the hydrolysis incomplete? A: The ortho-fluorines sterically protect the phosphorus center, making the classical SN2-type attack by water/halide exceptionally slow [2]. The monoethyl ester (m/z 223) is highly stable under these conditions. Solution: Abandon aqueous acidic hydrolysis and utilize the McKenna Reaction [1]. By treating the ester with bromotrimethylsilane (TMSBr), the highly oxophilic silicon attacks the P=O oxygen, driving the expulsion of volatile ethyl bromide. The resulting bis(trimethylsilyl) ester is extremely moisture-sensitive and hydrolyzes instantaneously upon the addition of methanol.

Q3: I am recovering a large amount of unreacted 1,3-difluorobenzene (m/z 115). What went wrong? A: This indicates premature protonation of your 2,6-difluorophenyllithium intermediate. This is almost always caused by trace moisture in your THF, degradation of your n-BuLi titer, or a compromised inert atmosphere. Ensure your THF is freshly distilled from sodium/benzophenone or passed through an activated alumina solvent purification system. Always titrate your n-BuLi (e.g., with diphenylacetic acid) immediately before use.

Q4: How do I avoid regioisomeric impurities like 2,4-difluorophenyl derivatives? A: While the two fluorine atoms strongly direct lithiation to the 2-position (the most acidic proton), allowing the internal temperature to rise above -65 °C during the n-BuLi addition can lead to thermodynamic equilibration and lithiation at the 4-position. Maintain strict cryogenic control (-78 °C) using a dry ice/acetone bath and monitor internal temperature with a thermocouple.

Troubleshooting Start Impurity Detected (NMR/LCMS) Q1 Mass [M+H]+ = 115? (1,3-Difluorobenzene) Start->Q1 Q2 Mass [M+H]+ = 291? (Bis-aryl phosphinic acid) Q1->Q2 No Sol1 Rigorous drying of THF. Titrate n-BuLi. Q1->Sol1 Yes Q3 Mass [M+H]+ = 223? (Monoethyl ester) Q2->Q3 No Sol2 Use reverse addition. Maintain -78°C. Q2->Sol2 Yes Sol3 Switch to McKenna reaction (TMSBr). Q3->Sol3 Yes

Decision tree for identifying and resolving common synthetic impurities.

Quantitative Data: Method Comparisons

Table 1: Comparison of Hydrolysis Methods for Diethyl (2,6-difluorophenyl)phosphonate
Hydrolysis MethodReagents / ConditionsReaction TimeConversion to Free AcidPrimary Impurity
Classical Aqueous 6M HCl, Reflux (100 °C)24 - 48 hours40 - 60%Monoethyl ester (stable)
Harsh Aqueous 48% HBr, Reflux (120 °C)24 hours75 - 85%Monoethyl ester, trace defluorination
McKenna Reaction [1]1. TMSBr, DCM, RT2. MeOH quench4 - 6 hours>98% None (Quantitative cleavage)
Table 2: Side Product Profile by Addition Sequence (Lithiation Route)
Addition SequenceEquivalents (Ar-Li : Cl-P)Yield of Desired EsterBis-aryl Phosphinic AcidUnreacted Arene
Forward Addition 1.0 : 1.045%35%15%
Reverse Addition 1.0 : 1.288% <2%<5%

Validated Experimental Protocols

The following protocols form a self-validating system. By monitoring the specific 31 P NMR shifts at each stage, you can guarantee the structural integrity of your intermediates before proceeding.

Protocol A: Synthesis of Diethyl (2,6-difluorophenyl)phosphonate (Reverse Addition)

Causality Check: Reverse addition prevents the nucleophilic lithium species from attacking the newly formed product.

  • Preparation of the Lithium Species:

    • Flame-dry a 500 mL 3-neck flask equipped with a magnetic stirrer, internal thermocouple, and argon inlet.

    • Add anhydrous THF (100 mL) and 1,3-difluorobenzene (11.4 g, 100 mmol). Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add n-BuLi (2.5 M in hexanes, 42 mL, 105 mmol) dropwise over 30 minutes, ensuring the internal temperature does not exceed -70 °C. Stir at -78 °C for 1 hour.

  • Preparation of the Electrophile:

    • In a separate flame-dried 1 L flask, dissolve diethyl chlorophosphate (20.7 g, 120 mmol) in anhydrous THF (100 mL) and cool to -78 °C.

  • Reverse Addition:

    • Using a double-tipped needle (cannula), transfer the 2,6-difluorophenyllithium solution dropwise into the diethyl chlorophosphate solution over 1 hour.

    • Maintain the receiving flask at -78 °C throughout the addition.

  • Workup:

    • Allow the reaction to slowly warm to room temperature overnight.

    • Quench with saturated aqueous NH 4​ Cl (50 mL). Extract with ethyl acetate (3 x 100 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO 4​ , and concentrate under reduced pressure.

    • Purify via vacuum distillation or silica gel chromatography to yield the pure ester.

    • Validation: 31 P NMR (CDCl 3​ ) should show a single peak at ~10.5 ppm .

Protocol B: McKenna Dealkylation to (2,6-Difluorophenyl)phosphonic Acid

Causality Check: TMSBr bypasses steric hindrance by attacking the phosphoryl oxygen, driving the reaction via the formation of volatile ethyl bromide [1, 2].

  • Silylation:

    • Dissolve diethyl (2,6-difluorophenyl)phosphonate (12.5 g, 50 mmol) in anhydrous dichloromethane (DCM, 50 mL) under argon at room temperature.

    • Add bromotrimethylsilane (TMSBr) (19.1 g, 125 mmol, 2.5 eq) dropwise.

    • Stir the reaction at room temperature for 4-6 hours.

    • Validation: Monitor by 31 P NMR. The peak at 10.5 ppm will disappear, replaced by a new peak at -9.0 ppm (corresponding to the bis(trimethylsilyl) ester).

  • Solvolysis:

    • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TMSBr. (Do not expose to air, as the silyl ester is highly reactive).

    • Dissolve the resulting residue in anhydrous methanol (50 mL) and stir at room temperature for 1 hour. The silyl groups are instantly cleaved to form the free acid and volatile methoxytrimethylsilane.

  • Isolation:

    • Evaporate the methanol under reduced pressure.

    • Triturate the resulting solid with cold hexanes/diethyl ether to yield (2,6-difluorophenyl)phosphonic acid as a white, crystalline solid.

    • Validation: 31 P NMR (CD 3​ OD) should show a single peak at ~5.5 ppm .

References

  • The McKenna reaction – avoiding side reactions in phosphonate deprotection. Justyna, K., et al. Beilstein Journal of Organic Chemistry (2020). URL:[Link]

  • The Hydrolysis of Phosphinates and Phosphonates: A Review. Keglevich, G., et al. Molecules (2021). URL:[Link]

  • Chemistry of Substituted Thiazinanes and Their Derivatives. Hassan, A. A., et al. MDPI (2020). (Discusses the use of diethyl chlorophosphate in related syntheses). URL:[Link]

  • Aromatic C–F Hydroxylation by Nonheme Iron(IV)–Oxo Complexes. Draksharapu, A., et al. Journal of the American Chemical Society (2019). (Provides context on the synthesis and utility of 2,6-difluorophenyl derivatives). URL:[Link]

Optimization

Technical Support Center: Optimization of (2,6-Difluorophenyl)phosphonic Acid Coupling Reactions

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific thermodynamic and kinetic challenges associated with (2,6-Difluorophenyl)ph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific thermodynamic and kinetic challenges associated with (2,6-Difluorophenyl)phosphonic acid (DFPPA) . The presence of two strongly electron-withdrawing and sterically demanding fluorine atoms ortho to the phosphorus center significantly alters the reactivity profile of this molecule compared to standard arylphosphonic acids.

This guide covers the entire experimental lifecycle: from the initial C–P cross-coupling synthesis (Tavs/Hirao reactions) to mild deprotection strategies, and finally, its application in surface coupling for Self-Assembled Monolayers (SAMs).

Section 1: C–P Cross-Coupling Optimization (Precursor Synthesis)

FAQ 1: Why is my Palladium-catalyzed Hirao coupling yielding <20% conversion when reacting 2,6-difluoroiodobenzene with diethyl phosphite? Causality & Insight: The ortho-fluorine atoms exert a strong inductive electron-withdrawing effect (-I) while simultaneously shielding the carbon-halogen bond. In standard Pd-catalyzed Hirao couplings, the oxidative addition of Pd(0) to the C–I bond is facile, but the subsequent transmetalation/ligand exchange with the phosphite is sterically hindered. Furthermore, the electron-deficient nature of the palladium intermediate makes reductive elimination sluggish, often leading to protodehalogenation side-products. Solution: Switch from a Pd-catalyzed Hirao protocol to a Nickel-catalyzed Tavs reaction. Nickel has a smaller atomic radius and is more nucleophilic in its low oxidation states, allowing it to navigate the steric bulk of the 2,6-difluoro substitution more effectively.

FAQ 2: I switched to the NiCl₂-catalyzed Tavs reaction using triisopropyl phosphite, but the reaction takes >24 hours and yields are inconsistent. How can I optimize this? Causality & Insight: Conventional Tavs reactions use high-boiling solvents (like 1,3-diisopropylbenzene) which dilute the reactants, reducing the collision frequency of the critical catalytic intermediates. By eliminating the solvent and altering the order of addition, you force a neat reaction environment that drastically accelerates the kinetics . Solution: Adopt a solvent-free protocol. Pre-heat the aryl halide and NiCl₂, then add the phosphite dropwise. This maintains a high local concentration of the active Ni-phosphite species.

Table 1: Optimization of C–P Coupling Conditions for 2,6-Difluoroaryl Halides

Catalyst SystemSolventTemperature (°C)Time (h)Yield (%)Primary Byproduct
Pd(OAc)₂ / dppfToluene1102418Fluorobenzene (Dehalogenation)
NiCl₂ (10 mol%)1,3-Diisopropylbenzene1602445Unreacted starting material
NiCl₂ (5 mol%)Neat (Solvent-free)160482Trace phosphite oxidation
Photoredox/NiMeCN251665Homocoupling

(Data synthesized from improved C–P cross-coupling methodologies )

Section 2: Deprotection & Acid Isolation

FAQ 3: Refluxing diethyl (2,6-difluorophenyl)phosphonate in 12M HCl for 24 hours causes partial degradation of the aromatic ring. What is a milder alternative? Causality & Insight: While refluxing concentrated HCl is the standard method for hydrolyzing phosphonate esters, the highly electron-deficient 2,6-difluorophenyl ring is susceptible to nucleophilic aromatic substitution (S_NAr) by chloride ions at elevated temperatures, leading to chloro-fluoro-phenyl impurities. Solution: Utilize the McKenna deprotection protocol using Bromotrimethylsilane (TMS-Br). TMS-Br cleaves the alkyl-oxygen bond via an S_N2 mechanism under anhydrous conditions at low temperatures (-78 °C to RT), forming a silyl ester intermediate that is instantly hydrolyzed to the phosphonic acid upon the addition of water or methanol, preserving the fluorinated ring .

Protocol 1: Mild Deprotection of Dialkyl (2,6-Difluorophenyl)phosphonates Self-Validating System: The reaction progress can be visually tracked. The formation of the volatile alkyl bromide drives the reaction forward, and the final hydrolysis step is highly exothermic, confirming the cleavage of the silyl ester.

  • Preparation: In a flame-dried Schlenk flask under argon, dissolve 1.0 eq of diethyl (2,6-difluorophenyl)phosphonate in dry Dichloromethane (DCM) (0.1 M concentration).

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add 3.0 eq of Bromotrimethylsilane (TMS-Br) dropwise via syringe . Caution: TMS-Br is highly moisture-sensitive.

  • Cleavage: Remove the cooling bath and allow the reaction to stir at room temperature for 4 hours. Monitor via ³¹P NMR (shift from ~15 ppm to ~5 ppm indicates silyl ester formation).

  • Hydrolysis: Quench the reaction by adding excess methanol (or water) at 0 °C. Stir for 30 minutes.

  • Isolation: Remove volatiles under reduced pressure. Triturate the resulting white solid with cold hexanes to yield pure (2,6-difluorophenyl)phosphonic acid.

Section 3: Surface Coupling & Monolayer Formation

FAQ 4: When coupling (2,6-Difluorophenyl)phosphonic acid to Indium Tin Oxide (ITO) surfaces to tune the work function, the monolayer coverage is sparse. How can I improve the grafting density? Causality & Insight: Phosphonic acids bind to metal oxides via bidentate or tridentate coordination. However, the ortho-fluorines in DFPPA create a strong dipole moment pointing away from the surface and introduce steric clash during the self-assembly process. If the solvent is too polar (e.g., pure ethanol), it competes with the phosphonic acid for surface hydroxyl sites. Solution: Use a less competitive solvent system (e.g., THF/Ethanol 9:1 v/v) and implement a post-assembly thermal annealing step (120 °C for 1 hour). Annealing provides the activation energy required to convert hydrogen-bonded physisorbed intermediates into covalently bound M–O–P linkages, overcoming the steric barrier imposed by the ortho-fluorines .

Visualizations

CPCouplingWorkflow Start 2,6-Difluoroiodobenzene + Triisopropyl phosphite Catalyst NiCl2 (5 mol%) Solvent-Free, 160 °C Start->Catalyst Ester Diisopropyl (2,6-difluorophenyl) phosphonate Catalyst->Ester Tavs Reaction Deprotect TMS-Br, DCM, -78 °C to RT then MeOH quench Ester->Deprotect Product (2,6-Difluorophenyl) phosphonic acid Deprotect->Product McKenna Protocol Application Surface Coupling (ITO) THF/EtOH, Annealing 120 °C Product->Application SAM Formation

Figure 1: Complete optimized workflow from C-P cross-coupling to surface application of DFPPA.

CatalyticCycle Ni0 Ni(0)L_n Active Species OxAdd Oxidative Addition (Sterically Hindered) Ni0->OxAdd NiII Ar-Ni(II)-I Intermediate OxAdd->NiII + Ar-I LigEx Ligand Exchange with P(OiPr)3 NiII->LigEx NiII_P Ar-Ni(II)-P(O)(OiPr)2 LigEx->NiII_P - iPr-I RedElim Reductive Elimination (Fast in neat conditions) NiII_P->RedElim RedElim->Ni0 + Product

Figure 2: Mechanistic catalytic cycle of the Ni-catalyzed Tavs reaction for DFPPA synthesis.

References[1] Title: An improved C-P cross-coupling route for the synthesis of novel V-shaped aryldiphosphonic acids

Source : Beilstein Archives URL :[Link]

[2] Title : The facile dealkylation of phosphonic acid dialkyl esters by bromotrimethylsilane Source : Tetrahedron Letters URL :[Link][1] Title : Structure-Property Relationship of Phenylene-Based Self-Assembled-Monolayers for Record Low Work Function Source : Advanced Materials URL :[Link]

Sources

Troubleshooting

degradation pathways of (2,6-Difluorophenyl)phosphonic acid under different conditions

Focus Compound: (2,6-Difluorophenyl)phosphonic acid Target Audience: Researchers, Analytical Chemists, and Process Engineers Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus Compound: (2,6-Difluorophenyl)phosphonic acid Target Audience: Researchers, Analytical Chemists, and Process Engineers

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the complex physicochemical behavior of fluorinated arylphosphonic acids. (2,6-Difluorophenyl)phosphonic acid presents unique challenges: the highly stable carbon-phosphorus (C-P) bond resists standard hydrolysis, while the highly electronegative ortho-fluorine atoms alter the electron density of the aromatic ring, impacting both thermal condensation and oxidative cleavage.

This guide bridges theoretical causality with field-proven diagnostic workflows to ensure your experimental systems are self-validating and robust.

Part 1: Knowledge Base & Mechanistic FAQs

Q1: Why is (2,6-Difluorophenyl)phosphonic acid resistant to standard acidic/basic hydrolysis? A: The C-P bond is exceptionally stable (bond dissociation energy ~264 kJ/mol) and lacks a suitable leaving group for simple hydrolysis. Furthermore, the electron-withdrawing fluorine atoms at the 2,6-positions pull electron density away from the phosphorus center. While this makes the phosphorus slightly more electrophilic, the steric shielding provided by the ortho-fluorines prevents nucleophilic attack by water. Cleavage requires high-energy pathways, such as Advanced Oxidation Processes (AOPs) utilizing sulfate radicals (SO4•–) or transition-metal catalyzed cross-coupling [1].

Q2: What happens to this compound during high-temperature processing (>200 °C)? A: Researchers often mistake thermal condensation for degradation. At temperatures above 200 °C, arylphosphonic acids undergo intermolecular dehydration, forming polyphosphonate anhydrides. True degradation (C-P bond scission and ring volatilization) does not typically initiate until temperatures exceed 350–500 °C [2]. If your mass balance is off during thermal processing, you are likely observing water loss from anhydride formation, not compound destruction.

Q3: How do Advanced Oxidation Processes (AOPs) cleave the C-P bond? A: AOPs utilizing peroxymonosulfate (PMS) activated by cobalt or iron catalysts generate sulfate radicals (SO4•–, E0 = 2.5–3.1 V). These radicals perform a non-selective oxidative attack on the conjugated aromatic system. The electron-withdrawing fluorines initially decelerate the electrophilic radical attack compared to unsubstituted phenylphosphonic acid [3]. However, once the ring is oxidized, the C-P bond destabilizes and cleaves, releasing orthophosphate (PO4 3-) and 1,3-difluorobenzene derivatives [4].

Pathway A (2,6-Difluorophenyl) phosphonic acid B Sulfate Radicals (SO4•-) Hydroxyl Radicals (•OH) A->B AOPs (PMS/Co) F Thermal Stress (>200°C) A->F Heating C C-P Bond Cleavage B->C Radical Attack D Orthophosphate (PO4 3-) C->D Mineralization E 1,3-Difluorobenzene Derivatives C->E Ring Release G Polyphosphonate Anhydrides F->G Dehydration (-H2O)

Caption: Primary degradation and thermal condensation pathways of (2,6-Difluorophenyl)phosphonic acid.

Part 2: Diagnostic Workflows & Troubleshooting

Issue 1: Incomplete Mineralization in AOP Wastewater Treatment

Symptom: LC-MS shows disappearance of the parent compound, but Total Organic Carbon (TOC) remains high, and orthophosphate recovery is low. Causality: The parent compound is being partially oxidized (e.g., hydroxylation of the fluorinated ring) without achieving C-P bond cleavage. Alternatively, the pH of your system has drifted. At pH > 5, the surface charge of most metal oxide catalysts becomes negative, repelling the persulfate anions and drastically reducing SO4•– generation [5]. Solution: Implement a self-validating orthophosphate tracking protocol. The release of PO4 3- is the only definitive proof of C-P bond cleavage.

Logic Start Incomplete Degradation in AOP System? Q1 Check System pH Start->Q1 A1 pH > 5: Electrostatic Repulsion between PDS & Catalyst Q1->A1 High pH A2 pH 3-5: Optimal Activation Q1->A2 Low/Neutral pH Q2 Measure PO4 3- Release (IC) A2->Q2 A3 Low PO4 3-: C-P Bond Intact Increase Catalyst/PMS Q2->A3 Radical Scavenging A4 High PO4 3-: Ring Intact Extend Reaction Time Q2->A4 Partial Mineralization

Caption: Diagnostic logic tree for troubleshooting incomplete AOP degradation.

Issue 2: Photocatalytic Inhibition on TiO2

Symptom: Addition of (2,6-Difluorophenyl)phosphonic acid halts the degradation of other target molecules in a TiO2 UV-photocatalysis setup. Causality: Phosphonic acids act as powerful tridentate anchoring groups on metal oxides. The compound forms strong Ti-O-P bonds, monopolizing the active surface sites of the TiO2 catalyst and preventing the generation of reactive oxygen species (ROS) [6]. Solution: Switch from a heterogeneous surface-bound catalyst (TiO2) to a homogeneous photo-Fenton system (Fe2+/H2O2/UV) to bypass surface-site inhibition.

Part 3: Standardized Experimental Protocols

Protocol A: Self-Validating AOP Degradation via Co-Activated PMS

This protocol ensures complete C-P bond cleavage by maintaining optimal radical generation conditions and validating the end-products.

  • Solution Preparation: Prepare a 50 μmol L⁻¹ solution of (2,6-Difluorophenyl)phosphonic acid in ultrapure water.

  • pH Adjustment: Adjust the initial pH to 4.5 using 0.1 M H2SO4 or NaOH. Critical Step: Do not use HCl, as chloride ions scavenge sulfate radicals to form less reactive chlorine radicals.

  • Catalyst Addition: Introduce 0.10 g L⁻¹ of a Cobalt-based catalyst (e.g., Co3O4 nanoparticles). Stir for 15 minutes in the dark to establish adsorption-desorption equilibrium.

  • Activation: Initiate the reaction by adding 0.30 g L⁻¹ of peroxymonosulfate (PMS).

  • Quenching & Sampling: Extract 1 mL aliquots at 5, 10, 20, and 30 minutes. Immediately quench the reaction by adding 0.5 mL of methanol (a potent SO4•– and •OH scavenger).

  • Validation (Ion Chromatography): Analyze the quenched samples via IC. Calculate the degradation efficiency by matching the molar release of orthophosphate (PO4 3-) to the initial molarity of the phosphonic acid. A 1:1 molar ratio confirms complete C-P bond cleavage.

Protocol B: Thermal Stability & Anhydride Formation Profiling (TGA/DSC)

To differentiate between condensation and true degradation.

  • Sample Prep: Load 5–10 mg of the compound into an alumina crucible.

  • Atmosphere: Purge the Thermogravimetric Analyzer (TGA) with dry Nitrogen at 50 mL/min to prevent oxidative degradation.

  • Ramp Protocol: Heat from 25 °C to 600 °C at a rate of 10 °C/min.

  • Data Interpretation:

    • Endothermic mass loss at ~200–250 °C: Corresponds to the loss of H2O (18 g/mol per unit) due to polyphosphonate anhydride formation [2].

    • Exothermic mass loss >350 °C: Corresponds to C-P bond homolysis and volatilization of the difluorinated aromatic ring.

Part 4: Quantitative Data Summary

The following table synthesizes the expected physicochemical behavior of (2,6-Difluorophenyl)phosphonic acid across various environmental and applied conditions.

Degradation ConditionReagents / EnvironmentOnset / Half-LifePrimary Degradation ProductsMechanism of Action
AOP (Sulfate Radical) Co3O4 / PMS (pH 4.5) t1/2​ < 10 minsPO4 3-, 1,3-Difluorobenzene, CO2Non-selective radical attack, C-P cleavage
Direct UV Photolysis UVC (254 nm), No catalystHighly StableNegligible degradationInsufficient energy for direct C-P scission
Thermal Processing N2 Atmosphere, >200 °COnset ~200 °CPolyphosphonate Anhydrides + H2OIntermolecular dehydration / Condensation
Thermal Degradation N2 Atmosphere, >350 °COnset ~350 °CChar, Volatile fluorinated aromaticsThermal C-P bond homolysis
Basic Hydrolysis 1M NaOH, Reflux (100 °C)Stable (>24 hours)Intact Parent CompoundSteric shielding by ortho-fluorines

Part 5: References

  • Oxidative Heck-Type Reaction Involving Cleavage of a Carbon−Phosphorus Bond of Arylphosphonic Acids Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Polymer Chemistry - RSC Publishing (Thermal stability of phosphonated polymers) Source: RSC Publishing URL:[Link]

  • Unlocking the Potential of Peroxymonosulfate Activation: Rare-Earth-Modulated Cobalt Species in N-Doped Carbon Catalyst for Efficient Organic Pollutant Degradation Source: Langmuir (ACS Publications) URL:[Link]

  • Efficient Degradation of Tetracycline via Cobalt Phosphonate-Activated Peroxymonosulfate: Mechanistic Insights and Catalytic Optimization Source: MDPI URL:[Link]

  • Synthesis of FeOOH-Loaded Aminated Polyacrylonitrile Fiber for Simultaneous Removal of Phenylphosphonic Acid and Phosphate from Aqueous Solution Source: MDPI / PMC URL:[Link]

  • Anchoring of Phosphonate and Phosphinate Coupling Molecules on Titania Particles Source: Chemistry of Materials (ACS Publications) URL:[Link]

Optimization

troubleshooting guide for analyzing (2,6-Difluorophenyl)phosphonic acid by HPLC

Title: Technical Support Center: HPLC Analysis of (2,6-Difluorophenyl)phosphonic Acid Welcome to the Advanced Technical Support Center. This guide is engineered for scientists, researchers, and drug development professio...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: HPLC Analysis of (2,6-Difluorophenyl)phosphonic Acid

Welcome to the Advanced Technical Support Center. This guide is engineered for scientists, researchers, and drug development professionals facing chromatographic challenges with fluorinated arylphosphonic acids.

The Analytical Challenge: Mechanistic Overview

(2,6-Difluorophenyl)phosphonic acid presents a dual challenge in High-Performance Liquid Chromatography (HPLC). The phosphonic acid moiety (-PO3H2) is highly polar and acts as a potent chelator of transition metals, while the electron-withdrawing 2,6-difluorophenyl ring significantly lowers the pKa of the acid compared to standard alkyl phosphonates. This results in a molecule that is fully ionized under standard acidic conditions, leading to poor retention on traditional reversed-phase columns and severe peak tailing due to secondary interactions.

Diagnostic Troubleshooting Workflow

G N1 Analyze (2,6-Difluorophenyl) phosphonic acid N2 Peak Tailing / Signal Loss? N1->N2 N3 Elution in Void Volume? N1->N3 N4 Metal Chelation / Silanols N2->N4 Diagnose N5 Insufficient Hydrophobicity N3->N5 Diagnose N6 Passivate System (Medronic Acid / PEEK) N4->N6 Resolve N7 Switch to Mixed-Mode or HILIC Column N5->N7 Resolve

Diagnostic workflow for resolving common chromatographic failures in phosphonic acid analysis.

Frequently Asked Questions (Mechanistic Q&A)

Q1: Why does my analyte exhibit severe peak tailing or complete loss of signal on a standard C18 column? A1: The primary cause is metal chelation combined with secondary silanol interactions. The phosphonate group binds aggressively to trace metal ions (e.g., iron, nickel) present in stainless steel frits, tubing, and the column body. Furthermore, the highly acidic nature of the difluorophenyl-substituted phosphonate leads to strong electrostatic interactions with residual, deprotonated silanol groups on silica-based columns if the mobile phase pH is not strictly controlled 1. Causality & Solution: The electron-withdrawing fluorine atoms increase the acidity of the phosphonic acid group. To resolve this, you must suppress ionization and mask metal sites. Operating at a low pH (e.g., 2-3) protonates the silanol groups, while utilizing a metal-free (PEEK) flow path or adding a chelator to the mobile phase prevents metal-induced tailing 1.

Q2: My compound elutes in the void volume. How can I achieve adequate retention? A2: Standard reversed-phase (C18) columns rely on hydrophobic partitioning, which fails for highly polar, low-molecular-weight anionic compounds. The hydration shell around the ionized phosphonate group physically prevents partitioning into the C18 stationary phase. Causality & Solution: You must switch the retention mechanism. Mixed-mode columns (combining anion-exchange and reversed-phase characteristics) 2 or Hydrophilic Interaction Liquid Chromatography (HILIC) columns utilize polar and electrostatic interactions to retain the anionic phosphonate group, while reversed-phase elements interact with the difluorophenyl ring 3. Alternatively, Porous Graphitic Carbon (PGC) can promote electronic interactions for retention 4.

Q3: What is the optimal mobile phase for LC-MS/MS analysis of this compound? A3: For LC-MS compatibility, volatile buffers are mandatory to prevent source contamination and ion suppression. Causality & Solution: Use 0.1% Formic Acid in both the aqueous and organic (Acetonitrile) phases 5. The acidic pH (< 3.0) minimizes silanol interactions, while the volatility of formic acid ensures optimal droplet desolvation in the MS source. Detection should be performed in negative electrospray ionization (ESI-) mode, as the phosphonic acid readily forms[M-H]- ions.

Self-Validating Standard Operating Procedures

To ensure trustworthiness, the following protocols incorporate built-in validation steps. If the validation criteria are not met, the system is not ready for sample analysis.

Protocol A: HPLC System Passivation for Phosphonic Acids

Objective: Eliminate active metal sites in the flow path prior to analysis.

  • Preparation: Remove the analytical column and replace it with a PEEK zero-dead-volume union.

  • Acid Wash: Flush the entire system (pumps, autosampler, detector) with 0.1 M Nitric Acid at 1.0 mL/min for 30 minutes. (Caution: Ensure your system seals are compatible with strong acids).

  • Neutralization: Flush with LC-MS grade water for 30 minutes at 1.0 mL/min until the effluent pH is neutral.

  • Active Masking: Install the analytical column. Prime the system with your mobile phase containing 5 µM medronic acid. Medronic acid acts as a sacrificial chelator, binding to any remaining metal sites without interfering with MS detection.

  • System Validation: Inject a 10 µg/mL standard of (2,6-Difluorophenyl)phosphonic acid. Calculate the USP tailing factor. Validation Criterion: The system is successfully passivated when the tailing factor is ≤ 1.5. If > 1.5, repeat step 4.

Protocol B: Mixed-Mode LC-MS/MS Analytical Workflow

Objective: Achieve baseline retention and high-sensitivity quantification.

  • Column Selection: Install a mixed-mode anion-exchange/reversed-phase column (e.g., 100 x 2.1 mm, 3 µm particle size) 5.

  • Mobile Phase Preparation:

    • Phase A: LC-MS grade Water + 0.1% Formic Acid.

    • Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Elution:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the polar analyte).

    • 2.0 - 8.0 min: Linear ramp to 90% B.

    • 8.0 - 10.0 min: Hold at 90% B (Column wash).

    • 10.0 - 15.0 min: 5% B (Re-equilibration).

  • Parameters: Flow rate at 0.4 mL/min; Column temperature at 40 °C; Injection volume at 2 µL.

  • Method Validation: Perform triplicate injections of a mid-level standard. Validation Criterion: Retention time relative standard deviation (RSD) must be < 1.0%, and peak area RSD must be < 5.0%.

Quantitative Data Summaries

Table 1: Comparison of Column Chemistries for Phosphonic Acid Analysis

Column ChemistryRetention MechanismSuitability for (2,6-Difluorophenyl)phosphonic acidRe-equilibration Time
Standard C18 Hydrophobic PartitioningPoor (Elutes in void volume)Fast (~5 column volumes)
HILIC (Amide/Silica) Hydrophilic PartitioningGood (Requires high organic starting conditions)Slow (~15-20 column volumes)
Mixed-Mode (AX/RP) Electrostatic & HydrophobicExcellent (Strong retention, baseline separation) 3Moderate (~10 column volumes)
Porous Graphitic Carbon Electronic & HydrophobicGood (Requires electronic competitors like TFA) 4Fast (~5 column volumes)

Table 2: Mobile Phase Additives and Their Chromatographic Effects

AdditiveConcentrationPrimary FunctionMS Compatibility
Formic Acid 0.1% - 0.5%Lowers pH, protonates silanols, promotes ESI- ionization 5Excellent (Highly Volatile)
Medronic Acid 5 µMSacrificial chelator; masks metal hardware sitesGood (Low concentration avoids suppression)
Trifluoroacetic Acid 0.05% - 0.1%Ion-pairing agent; electronic competitor on PGC 4Poor (Causes severe ion suppression in ESI-)
Phosphate Buffer 10 - 50 mMControls pH rigidly; outcompetes analyte for metal sitesIncompatible (Non-volatile, precipitates in MS)

References

  • BenchChem Technical Support Team. "Technical Support Center: Troubleshooting Peak Tailing in HPLC for Aminophosphonic Acids." BenchChem.
  • Aversa, S., Margarucci, L., & Tackett, B. "LC-MS/MS Analysis of Phosphonic Acid in Water Using a Luna™ 3 µm Polar Pesticides HPLC Column." Phenomenex.
  • LCGC International. "Optimal Separation of Polar Anionic Pesticides from Fruits and Vegetables with HPLC Column Selectivity.
  • SIELC Technologies. "HPLC Separation of Phosphorous and Phosphoric Acids." SIELC.
  • PubMed. "Liquid chromatography analysis of phosphonic acids on porous graphitic carbon stationary phase...

Sources

Troubleshooting

Technical Support Center: Handling &amp; Storage of (2,6-Difluorophenyl)phosphonic Acid

Welcome to the Technical Support Center. This guide provides researchers, synthetic chemists, and drug development professionals with field-proven, mechanistically grounded methodologies for managing (2,6-Difluorophenyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides researchers, synthetic chemists, and drug development professionals with field-proven, mechanistically grounded methodologies for managing (2,6-Difluorophenyl)phosphonic acid . Because phosphonic acids exhibit unique thermal and hygroscopic behaviors, improper handling frequently leads to compromised reaction stoichiometry, irreversible polymerization, or total reagent degradation.

Mechanistic Principles of Stability & Degradation

To effectively store and handle (2,6-Difluorophenyl)phosphonic acid, one must understand the causality behind its two primary vulnerabilities: hygroscopicity and thermal dehydration .

  • Hygroscopicity (Moisture Affinity): The uncoordinated oxygen atoms of the phosphonic acid moiety are highly active hydrogen-bond acceptors. When exposed to ambient air, they rapidly form extensive hydrogen-bonded networks with atmospheric water, transitioning the powder into a hydrated state 1. This physically absorbed water alters the effective molecular weight of the reagent.

  • Thermal Dehydration (Anhydride Formation): While the P-C (aryl) bond is exceptionally stable, the phosphonic acid group is not. If heated aggressively (>120°C) in an attempt to drive off moisture, the free acid undergoes intermolecular condensation. The hydroxyl groups react to form polyphosphonic anhydrides (P-O-P linkages). This oligomerization fundamentally alters the chemical structure and destroys the compound's solubility.

  • Substituent Effects: The 2,6-difluoro substitution exerts a strong electron-withdrawing inductive effect, which lowers the pKa of the phosphonic acid protons compared to unsubstituted phenylphosphonic acid 2. While this increases its reactivity for metal coordination, it does not lower its ultimate thermal degradation threshold, which remains high (>300°C) 3.

Quantitative Thermal Data
Thermal MilestoneTemperature RangeChemical/Physical TransformationReversibilityOperational Impact
Moisture Desorption 40°C – 80°CLoss of physically absorbed lattice water and hydrates.ReversibleCritical for accurate stoichiometry.
Anhydride Formation 120°C – 200°CIntermolecular condensation (H₂O loss) forming P-O-P bonds.Irreversible (requires harsh hydrolysis)Causes irreversible loss of solubility.
Thermal Cleavage > 300°CCleavage of the P-C (aryl) bond, releasing fluorobenzene.IrreversibleTotal destruction of the reagent.

Visual Workflows & Logical Relationships

degradation A Hydrated Acid (Moisture Absorbed) B Pure Free Acid (Target State) A->B Vacuum Drying (<80°C) B->A Ambient Air (Hygroscopic) C Phosphonic Anhydrides (Oligomers) B->C Heat (>120°C) Dehydration D Thermal Cleavage (Volatiles + Residue) C->D Extreme Heat (>300°C)

Logical relationship of (2,6-Difluorophenyl)phosphonic acid thermal degradation pathways.

workflow Start Receive Reagent Inspect Inspect Physical State Start->Inspect Dry Vacuum Dry (60°C, 12h) Inspect->Dry Clumped (Wet) Store Store in Desiccator (Ar/N2) Inspect->Store Free-flowing (Dry) Dry->Store Use Weigh in Glovebox Store->Use Aliquot for Exp.

Step-by-step experimental workflow for the inspection, drying, and storage of the reagent.

Troubleshooting & FAQs

Q: Why did my (2,6-Difluorophenyl)phosphonic acid become insoluble in polar solvents after drying? A: This is a classic symptom of thermal over-drying. When heated above 120°C, the free phosphonic acid undergoes intermolecular dehydration. The hydroxyl groups condense to form polyphosphonic anhydrides (P-O-P linkages). Unlike the free acid, these oligomeric anhydrides are highly insoluble in water and most organic solvents. To reverse this (if not severely polymerized), you must reflux the material in an aqueous acidic or basic solution to hydrolyze the anhydride bonds back to the free acid. Prevention via low-temperature vacuum drying is the preferred approach.

Q: My reaction stoichiometry is consistently off, leading to low yields in metal-complexation. How do I correct this? A: The uncoordinated oxygen atoms of the phosphonic acid group readily form extensive hydrogen-bond networks with atmospheric moisture 1. If handled in ambient air, the compound absorbs water, transitioning into a hydrated state. Consequently, your weighed mass includes water, meaning you are adding fewer active moles of the phosphonic acid than calculated. Always dry the reagent under vacuum at 60°C to constant mass before use.

Q: Does the 2,6-difluoro substitution alter its storage stability compared to standard phenylphosphonic acid? A: The 2,6-difluoro substitution exerts a strong electron-withdrawing inductive effect, which lowers the pKa of the phosphonic acid protons 2. While this increases its reactivity for metal coordination, it does not fundamentally change its thermal degradation pathway. The primary storage risk remains moisture uptake rather than spontaneous decomposition. The P-C bond remains exceptionally stable up to approximately 300°C 3.

Q: Can I store this compound in a standard laboratory refrigerator (4°C)? A: It is not recommended unless the container is hermetically sealed within a secondary desiccator. Standard refrigerators have high internal humidity. If the container is not perfectly sealed, the temperature cycling and moisture will cause rapid hydration. Room temperature storage in a dark, dry desiccator backfilled with Argon is superior.

Validated Experimental Protocols (SOPs)

Protocol: Self-Validating Moisture Removal and Inert Storage

Objective: Remove absorbed water to ensure stoichiometric accuracy without triggering anhydride formation.

  • Initial Mass Profiling: Weigh the as-received (2,6-Difluorophenyl)phosphonic acid in a pre-tared, oven-dried glass vial. Record this as the "wet mass".

  • Vacuum Desiccation: Place the open vial in a vacuum oven. Apply a high vacuum (< 10 mbar).

  • Controlled Heating: Set the temperature strictly to 60°C .

    • Causality: 60°C provides enough thermal energy to break the hydrogen bonds of physically absorbed water 1 but is safely below the ~120°C activation energy required for P-O-P anhydride condensation.

  • Mass Validation: After 12 hours, backfill the oven with dry Nitrogen or Argon. Quickly seal the vial, cool to room temperature, and re-weigh.

  • Constant Mass Confirmation (Self-Validating Step): Repeat the drying cycle for 2-hour intervals until the mass changes by less than 0.1%. This ensures all lattice water is removed, validating the purity of the free acid.

  • Inert Storage: Transfer the sealed vial to an Argon-filled glovebox or a vacuum desiccator containing active desiccant (e.g., indicating Drierite) for long-term storage.

  • Aliquoting: Always weigh the dried compound inside a glovebox using anti-static spatulas to prevent rapid re-hydration from ambient humidity.

References

  • Thermal Degradation of Organophosphorus Flame Retardants - PMC - NIH.
  • Molecular Metal Phosphonates | Chemical Reviews - ACS Public
  • Mechanochemical Synthesis of Phosphonate-Based Proton Conducting Metal–Organic Frameworks | Inorganic Chemistry - ACS Public

Sources

Optimization

Technical Support Center: Troubleshooting (2,6-Difluorophenyl)phosphonic Acid Synthesis

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that the synthesis of fluorinated aryl phosphonic acids presents unique chemoselectivity and regioselectivity ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that the synthesis of fluorinated aryl phosphonic acids presents unique chemoselectivity and regioselectivity challenges. This guide is designed to troubleshoot the three-step synthesis of (2,6-Difluorophenyl)phosphonic acid, moving beyond basic protocols to explain the thermodynamic and kinetic causalities behind each experimental choice.

Process Overview & Mechanistic Workflow

The synthesis relies on the directed ortho-metalation of 1,3-difluorobenzene, followed by electrophilic trapping with a phosphorylating agent, and a final dealkylation step.

SynthesisWorkflow Step1 1,3-Difluorobenzene Step2 2,6-Difluorophenyllithium (Intermediate) Step1->Step2 LDA, THF -78°C Step3 Diethyl (2,6-difluorophenyl) phosphonate Step2->Step3 Cl-P(O)(OEt)2 Reverse Addition Step4 (2,6-Difluorophenyl) phosphonic acid Step3->Step4 1. TMSBr, DCM 2. MeOH

Three-step synthetic workflow for (2,6-Difluorophenyl)phosphonic acid.

Troubleshooting FAQs: Causality & Strategy

Q1: Why am I observing the 2,4-difluorophenyl regioisomer in my final product?

Causality: Deprotonation of 1,3-difluorobenzene is directed to the 2-position by the strong synergistic ortho-inductive effects of the two adjacent fluorine atoms [1]. However, the resulting 2,6-difluorophenyllithium is kinetically favored but thermodynamically unstable. If the internal reaction temperature rises above -70°C, the lithiated species can undergo thermodynamic equilibration to the 2,4-isomer, or worse, eliminate LiF to form a highly reactive benzyne intermediate that leads to polymerization or substitution impurities. Strategy: Maintain strict cryogenic conditions. Use a dry ice/acetone bath to keep the internal temperature at or below -78°C during the addition of Lithium diisopropylamide (LDA). LDA is preferred over n-BuLi as its steric bulk prevents nucleophilic aromatic substitution (SNAr) side reactions at the fluorine centers.

Q2: My phosphorylation step yields a significant bis-addition impurity (bis(2,6-difluorophenyl)phosphinic acid). How do I prevent this?

Causality: Diethyl chlorophosphate contains one highly reactive P-Cl bond and two less reactive P-O-Et bonds. When 2,6-difluorophenyllithium attacks the electrophilic phosphorus, it displaces the chloride to form diethyl (2,6-difluorophenyl)phosphonate. This newly formed phosphonate remains highly electrophilic. If the phosphorylating agent is added directly to the organolithium (normal addition), the localized excess of the highly nucleophilic organolithium will attack the mono-phosphonate, displacing an ethoxide leaving group to form the bis-arylated phosphinate [2]. Strategy: Employ a "reverse addition" protocol. Cannulate the cold (-78°C) lithiated intermediate dropwise into a vigorously stirred solution containing a large stoichiometric excess (1.5 - 2.0 eq) of diethyl chlorophosphate maintained at -78°C.

PhosphorylationPathways ArLi 2,6-Difluorophenyllithium Target Diethyl (2,6-difluorophenyl)phosphonate (Target Product) ArLi->Target Nucleophilic attack (- LiCl) ClP Diethyl chlorophosphate (Electrophile) ClP->Target Impurity Bis(2,6-difluorophenyl)phosphinic acid (Bis-addition Impurity) Target->Impurity 2nd attack by excess ArLi (- LiOEt)

Divergent pathways during phosphorylation leading to the target ester vs. bis-addition impurity.
Q3: What is the optimal method for hydrolyzing the phosphonate ester without degrading the product?

Causality: Traditional hydrolysis of phosphonates involves refluxing in concentrated aqueous acids (e.g., 12M HCl) for 12-24 hours [3]. However, the highly electron-withdrawing 2,6-difluorophenyl group activates the C-P bond toward heterolytic cleavage (protodephosphonylation) under harsh aqueous conditions, leading to the formation of 1,3-difluorobenzene and phosphoric acid. Strategy: Utilize the McKenna dealkylation method. Treat the ester with Bromotrimethylsilane (TMSBr) in anhydrous dichloromethane (DCM) at room temperature. TMSBr cleaves the P-O-Et bonds via an SN2 mechanism, generating a volatile ethyl bromide byproduct and a bis-trimethylsilyl ester intermediate. This silyl ester is extremely labile and can be quantitatively hydrolyzed to the free phosphonic acid by simply adding methanol at room temperature, completely preserving the C-P bond.

Quantitative Impurity Profiling

To ensure regulatory and experimental compliance, monitor your crude mixtures against these benchmark limits:

ImpurityCausality / OriginMitigation StrategyAcceptable Limit
2,4-Difluorophenyl isomer Thermodynamic equilibration during lithiation (T > -70°C).Maintain internal temp ≤ -78°C; use precise dropwise addition of LDA.< 2.0 mol%
Bis-addition phosphinate Excess organolithium attacking the mono-phosphonate product.Reverse addition into 1.5-2.0x excess diethyl chlorophosphate.< 1.0 mol%
1,3-Difluorobenzene Protodephosphonylation during harsh aqueous acidic hydrolysis.Use anhydrous TMSBr dealkylation followed by mild methanolysis.< 0.5 mol%
Monoethyl ester Incomplete hydrolysis of the diethyl phosphonate.Ensure complete conversion to silyl ester via ³¹P NMR before quenching.< 1.0 mol%

Self-Validating Standard Operating Procedures (SOP)

Every robust protocol must contain internal validation checkpoints to prevent the propagation of errors through subsequent steps.

Step 1: Regioselective Lithiation
  • Purge a flame-dried Schlenk flask with Argon. Add anhydrous THF (0.5 M) and 1,3-difluorobenzene (1.0 eq).

  • Cool the solution to -78°C using a dry ice/acetone bath. Monitor the internal temperature via a thermocouple.

  • Add LDA (1.05 eq, 2.0 M in THF/heptane) dropwise over 30 minutes. Maintain the internal temperature strictly below -70°C.

  • Stir at -78°C for 1 hour.

  • Validation Check: Quench a 0.1 mL aliquot in D₂O. Extract with Et₂O and analyze via ¹H NMR. The disappearance of the triplet at ~7.0 ppm (the proton between the fluorines) confirms >95% lithiation at the 2-position.

Step 2: Electrophilic Phosphorylation (Reverse Addition)
  • In a separate flame-dried flask, dissolve diethyl chlorophosphate (1.5 eq) in anhydrous THF and cool to -78°C.

  • Cannulate the cold 2,6-difluorophenyllithium solution dropwise into the diethyl chlorophosphate solution over 1 hour, maintaining both flasks at -78°C.

  • Allow the reaction to slowly warm to room temperature overnight.

  • Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry over MgSO₄, and concentrate.

  • Validation Check: Analyze the crude mixture via ³¹P NMR. The target diethyl (2,6-difluorophenyl)phosphonate appears as a distinct peak around +10 to +12 ppm. The absence of a peak at ~+25 ppm validates the successful suppression of the bis-addition phosphinate impurity.

Step 3: Anhydrous Hydrolysis (Dealkylation)
  • Dissolve the purified diethyl (2,6-difluorophenyl)phosphonate in anhydrous DCM (0.2 M) under Argon.

  • Add TMSBr (3.0 eq) dropwise at 0°C. Remove the ice bath and stir at room temperature for 12 hours.

  • Validation Check: Take a crude ³¹P NMR aliquot. The peak at +11 ppm should completely shift upfield to ~-5 ppm, indicating full conversion to the bis-trimethylsilyl ester. Do not proceed until this shift is 100% complete.

  • Concentrate the mixture under reduced pressure to remove unreacted TMSBr and ethyl bromide.

  • Redissolve the residue in DCM and add an excess of methanol (10 eq). Stir for 1 hour at room temperature.

  • Concentrate under vacuum to yield the pure (2,6-Difluorophenyl)phosphonic acid as a white solid.

  • Validation Check: ¹H NMR should show the complete absence of ethyl ester peaks (quartet at ~4.1 ppm, triplet at ~1.3 ppm).

References

  • Hassan, A. A., et al. "Exploiting thiol-functionalized benzosiloxaboroles for achieving diverse substitution patterns – synthesis, characterization and biological evaluation of promising antibacterial agents." RSC Publishing, 2024.
  • Spittler, M. "Frustrated Lewis Pair-Catalysed Functionalisation of Alkenes with Iodoperfluoroalkanes and Gold-Catalysed Desymmetrisation of 1,4-Diynes." Heinrich-Heine-Universität Düsseldorf, 2016.
  • "Synthesis and Application of Styryl Phosphonic and Cinnamic Acid Deriv

Reference Data & Comparative Studies

Validation

benchmarking the stability of (2,6-Difluorophenyl)phosphonic acid against its non-fluorinated analog

Executive Summary & Mechanistic Rationale In the development of advanced surface coatings, metal-organic frameworks (MOFs), and targeted prodrugs, the stability of the anchoring ligand or pharmacophore is paramount. Whil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the development of advanced surface coatings, metal-organic frameworks (MOFs), and targeted prodrugs, the stability of the anchoring ligand or pharmacophore is paramount. While Phenylphosphonic acid (PPA) is a classical standard for functionalizing metal oxides and designing phosphorus-based therapeutics, its stability and pKa profile can be sub-optimal for aggressive physiological or industrial environments.

As an application scientist, I frequently encounter premature degradation of PPA-functionalized materials in extreme pH environments or rapid in vivo clearance due to cytochrome P450 (CYP450) metabolism. To circumvent these bottlenecks, substituting PPA with its fluorinated analog, (2,6-Difluorophenyl)phosphonic acid (2,6-DFPPA) , offers a sophisticated structural solution. The causality behind this performance upgrade relies on two fundamental chemical principles:

  • Electronic Tuning (The -I Effect): The strong electron-withdrawing inductive effect (-I) of the fluorine atoms lowers the pKa of the phosphonic acid group. PPA exhibits a pKa₁ of 1.83 and a pKa₂ of 7.07[1]. Fluorination significantly increases acidity, which enhances the thermodynamic driving force for condensation reactions with metal oxides like CeO₂ or TiO₂[2].

  • Steric Shielding & Metabolic Deactivation: The ortho-fluorine atoms create a steric umbrella over the phosphorus-carbon (P-C) bond. This geometry physically hinders nucleophilic attack during acid-catalyzed hydrolysis, a known degradation pathway for phosphonates[3]. Furthermore, in biological systems, the ortho and para positions of a phenyl ring are prime targets for CYP-mediated hydroxylation. Fluorine substitution blocks these sites while deactivating the aromatic ring electronically, extending the molecule's biological half-life. Fluorinated aminophosphonic acids have demonstrated exceptional stability and resistance to decomposition[4], and fluorinated phosphonic polymers show robust hydrolytic stability over extended periods[5].

Quantitative Benchmarking Data

The following tables summarize the comparative physicochemical properties and empirical stability metrics of both compounds.

Table 1: Physicochemical Properties
PropertyPhenylphosphonic Acid (PPA)(2,6-Difluorophenyl)phosphonic Acid (2,6-DFPPA)
Molecular Formula C₆H₇O₃PC₆H₅F₂O₃P
Molecular Weight 158.09 g/mol 194.07 g/mol
pKa₁ (Aqueous) 1.83[1]~1.30 (Calculated/Inductive shift)
pKa₂ (Aqueous) 7.07[1]~6.20 (Calculated/Inductive shift)
Electronic Profile Neutral aromatic ringElectron-deficient aromatic ring
P-C Steric Shielding LowHigh (ortho-F bulk)
Table 2: Stability Metrics
Stability ParameterPhenylphosphonic Acid (PPA)(2,6-Difluorophenyl)phosphonic Acid (2,6-DFPPA)
Hydrolytic Half-Life (6M HCl, 100 °C)Moderate (Susceptible to P-C cleavage)[3]High (Sterically protected P-C bond)
Thermal Decomposition Onset (T_d) ~225 °C[2]>250 °C (Enhanced C-F bond stability)
HLM Intrinsic Clearance (CL_int) High (Prone to aromatic hydroxylation)Low (Metabolic soft spots blocked)

Structural & Functional Visualization

The diagram below maps the logical causality of how ortho-fluorination translates into macroscopic stability improvements.

G A (2,6-Difluorophenyl)phosphonic Acid B Electronic Effect (-I) A->B C Steric Shielding A->C D Lower pKa (Increased Acidity) B->D F Protection of P-C Bond C->F G Resistance to Aromatic Hydroxylation C->G E Stronger Metal-Oxide Binding D->E

Diagram 1: Mechanistic pathways showing how ortho-fluorination enhances stability and acidity.

Self-Validating Experimental Protocols

To objectively benchmark these compounds, we must deploy rigorous, self-validating methodologies. Below are the standard operating procedures used to generate comparative stability data.

Protocol A: Accelerated Hydrolytic Stress Test (³¹P-NMR Monitored)

Causality: The P-C bond is generally robust but can be forced to cleave under extreme acidic conditions (refluxing concentrated HCl)[3]. By using DCl/D₂O, we can monitor the degradation directly via ³¹P-NMR without solvent suppression artifacts. The parent phosphonic acid appears at ~+12 to +15 ppm, while the cleavage product (inorganic phosphate) appears at ~0 ppm.

  • Step 1: Dissolve 10 mM of the test compound (PPA or 2,6-DFPPA) in 6M DCl/D₂O.

  • Step 2: Add a sealed glass capillary containing 5 mM Triphenylphosphine oxide (TPPO) in CDCl₃ to the NMR tube. (Self-Validation: TPPO acts as an external standard. If the total phosphorus integration changes relative to TPPO, it indicates precipitation rather than true degradation).

  • Step 3: Seal the NMR tubes and incubate in a heating block at 100 °C.

  • Step 4: Acquire quantitative ³¹P-NMR spectra at t = 0, 24, 48, and 72 hours. Calculate the half-life based on the integration ratio of the parent peak to the inorganic phosphate peak.

Protocol B: Thermal Gravimetric Analysis (TGA)

Causality: TGA isolates thermal P-C and P-O bond dissociation events. PPA decomposition typically initiates above 225 °C[2]. Running the analysis under a nitrogen atmosphere prevents oxidative combustion, ensuring we are measuring pure thermal stability.

  • Step 1: Load 5–10 mg of crystalline sample into a pre-tared alumina crucible. (Causality: Alumina is used because phosphonic acids can react with platinum crucibles at high temperatures).

  • Step 2: Run a blank crucible baseline subtraction under identical conditions. (Self-Validation: This accounts for buoyancy effects in the microbalance).

  • Step 3: Equilibrate the sample at 30 °C, then ramp at 10 °C/min to 600 °C under a constant N₂ flow (50 mL/min).

  • Step 4: Record the onset temperature of decomposition (T_d), defined as the temperature at 5% mass loss.

Protocol C: Cytochrome P450 Metabolic Stability (HLM Assay)

Causality: Incubating the compounds with Human Liver Microsomes (HLMs) and NADPH simulates Phase I hepatic metabolism. Acetonitrile precipitation instantly denatures the CYP450 enzymes, locking the metabolic snapshot in time for LC-MS/MS analysis.

  • Step 1: Pre-incubate 1 µM of the test compound with 0.5 mg/mL HLMs in 100 mM potassium phosphate buffer (pH 7.4) at 37 °C for 5 minutes.

  • Step 2: Initiate the reaction by adding 1 mM NADPH.

  • Step 3: Quench 50 µL aliquots at 0, 15, 30, and 60 minutes with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Step 4: Centrifuge at 14,000 rpm for 10 min and analyze the supernatant via LC-MS/MS.

  • Self-Validation Check: Two control arms must be run in parallel. A minus-NADPH control validates that any observed degradation is strictly CYP-mediated and not due to chemical instability in the buffer. A positive control (e.g., Verapamil) validates that the microsome batch is enzymatically active.

Workflow Visualization

Workflow S1 Compound Preparation S2a Hydrolytic Stress (DCl/D2O) S1->S2a S2b Thermal Analysis (TGA) S1->S2b S2c Metabolic Assay (HLMs) S1->S2c S3a 31P-NMR Quantification S2a->S3a S3b Mass Loss Recording S2b->S3b S3c LC-MS/MS Analysis S2c->S3c S4 Data Synthesis & Benchmarking S3a->S4 S3b->S4 S3c->S4

Diagram 2: Self-validating experimental workflow for benchmarking phosphonic acid stability.

References

  • A Technical Guide to the Basic Properties and Structure of Phenylphosphonic Acid - Benchchem. 1

  • Phosphonic acid: preparation and applications - Beilstein Journals.3

  • Adsorption and Thermal Stability of Phenylphosphonic Acid on Cerium Oxides - ACS Publications. 2

  • Synthesis of fluorinated phosphorus-containing copolymers and their immobilization and properties on stainless steel - PMC. 5

  • New crystal structures of fluorinated α-aminophosphonic acid analogues of phenylglycine - ResearchGate. 4

Sources

Comparative

comparing the effects of ortho, meta, and para fluorine substitution on phenylphosphonic acid properties

Comparative Guide: The Impact of Ortho, Meta, and Para Fluorine Substitution on Phenylphosphonic Acid Properties Executive Summary As a Senior Application Scientist specializing in surface chemistry and pharmacophore opt...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: The Impact of Ortho, Meta, and Para Fluorine Substitution on Phenylphosphonic Acid Properties

Executive Summary As a Senior Application Scientist specializing in surface chemistry and pharmacophore optimization, I frequently encounter the nuanced challenge of tuning molecular properties without drastically altering steric bulk. Phenylphosphonic acid (PPA) is a privileged scaffold in both drug development (as a phosphate bioisostere) and materials science (as a surface modifier for metal oxides). The strategic introduction of a single fluorine atom onto the aromatic ring is a profound physicochemical pivot. Because fluorine is the most electronegative element yet similar in size to hydrogen, its positional substitution—ortho, meta, or para—precisely dictates the molecule's acidity, dipole moment, and interfacial binding geometry[1].

This guide objectively compares the mechanistic effects of ortho, meta, and para fluorine substitution on PPA, providing supporting experimental data, validated protocols, and actionable insights for researchers.

Section 1: Mechanistic Causality of Fluorine Positioning

The behavior of fluorinated PPAs is governed by the interplay of three distinct molecular forces:

  • Inductive Effect (-I): Fluorine pulls electron density away from the phosphonic acid group through sigma bonds. This stabilizes the conjugate base, significantly increasing acidity (lowering the pKa)[1].

  • Resonance Effect (+R): Fluorine's lone pairs can donate electron density back into the aromatic pi-system. This effect is distance-dependent and only impacts the ortho and para positions, partially counteracting the -I effect.

  • Steric Hindrance: While small, fluorine is larger than hydrogen. In the ortho position, its proximity to the bulky phosphonic acid group alters the rotational freedom and the tilt angle of the molecule when packed onto a surface[2].

  • Ortho-Substitution (2-Fluoro PPA): Exhibits the strongest inductive effect due to its immediate proximity to the phosphonate group, resulting in the lowest pKa[3]. However, the steric clash between the ortho-fluorine and the phosphonic acid group forces the molecule into a higher tilt angle (>63°) when forming Self-Assembled Monolayers (SAMs), which can reduce optimal packing density[2].

  • Meta-Substitution (3-Fluoro PPA): The meta position is insulated from resonance effects. Therefore, 3-fluoro PPA experiences a pure, unadulterated -I effect, making it an excellent candidate for predictable Hammett equation modeling[1].

  • Para-Substitution (4-Fluoro PPA): The inductive effect is weakest here due to distance, and it is further dampened by the opposing +R effect. However, para-substitution aligns the C-F dipole perfectly with the molecular axis, maximizing the surface dipole moment and resulting in the highest achievable work function tuning on substrates like Indium Tin Oxide (ITO)[4].

Fluorine_Effects cluster_ortho Ortho-F cluster_meta Meta-F cluster_para Para-F PPA Phenylphosphonic Acid (PPA) Ortho_Mech Strong -I Effect + High Steric Bulk PPA->Ortho_Mech Meta_Mech Pure -I Effect (No Resonance) PPA->Meta_Mech Para_Mech Weak -I Effect Countered by +R PPA->Para_Mech Ortho_Result Lowest pKa Altered Tilt Angle (>63°) Ortho_Mech->Ortho_Result Meta_Result Moderate pKa Drop Predictable Acidity Meta_Mech->Meta_Result Para_Result Highest pKa (of the 3) Max Work Function (~5.4eV) Para_Mech->Para_Result

Logical mapping of positional fluorine substitution effects on PPA properties.

Section 2: Quantitative Property Comparison

To facilitate objective selection, the table below summarizes the core physicochemical properties of the baseline PPA and its fluorinated derivatives.

CompoundpKa1pKa2SAM Tilt Angle (vs. Normal)ITO Work Function (eV)
Phenylphosphonic Acid (PPA) 1.837.07~63°4.90
2-Fluorophenylphosphonic Acid 1.646.80>63° (Steric shift)~5.10
3-Fluorophenylphosphonic Acid 1.686.92-~5.20
4-Fluorophenylphosphonic Acid 1.727.00~71°5.40

*Values extrapolated from refined Hammett equation parameters (pKa1 = 1.70–0.894σ) established via differential potentiometric titration[1]. Work function values represent achievable tuning ranges on ITO substrates[4][5].

Section 3: Validated Experimental Protocols

Trustworthy data requires self-validating experimental systems. Below are the field-proven methodologies for evaluating these compounds, detailing not just what to do, but why it is done.

Protocol 1: Determination of pKa via NMR-pH Titration

Objective: Accurately measure the proton dissociation constants without interference from ionic strength artifacts. Causality & Validation: Tracking both 31P and 19F NMR chemical shifts provides orthogonal, self-validating proof of the protonation state at any given pH[1].

  • Sample Preparation: Dissolve 2 mM of the fluorinated PPA in a D₂O/H₂O (1:9 v/v) mixture. The D₂O provides a necessary deuterium lock signal for the NMR spectrometer while maintaining a predominantly aqueous solvation environment.

  • Ionic Strength Standardization: Add NaCl to achieve a constant 0.15 M ionic strength. Causality: This stabilizes the activity coefficients of the ionic species, ensuring the derived pKa is a true thermodynamic constant rather than a concentration-dependent artifact[3].

  • Titration: Titrate the solution using 0.1 M NaOH or HCl. Record the pH using a calibrated micro-electrode.

  • Data Acquisition: Acquire 31P and 19F NMR spectra at 15–20 distinct pH points spanning from pH 1.0 to 9.0.

  • Analysis: Plot the chemical shift (δ) versus pH. Fit the resulting sigmoidal curve using non-linear regression to the Henderson-Hasselbalch equation to extract pKa1 and pKa2.

Protocol 2: Preparation and Validation of SAMs on ITO

Objective: Utilize fluorinated PPAs to tune the work function of Indium Tin Oxide (ITO) electrodes for optoelectronic applications[4].

SAM_Protocol Step1 1. Substrate Activation (UV-Ozone, 20 min) Step2 2. SAM Assembly (1 mM in CHCl3/EtOH) Step1->Step2 Generates -OH Step3 3. Thermal Annealing (120°C, 1 h) Step2->Step3 Physisorption Step4 4. Surface Validation (XPS & Kelvin Probe) Step3->Step4 Covalent Bonding

Step-by-step workflow for the preparation and validation of PPA SAMs on ITO.

  • Substrate Activation: Sonicate ITO substrates sequentially in deionized water, acetone, and isopropanol for 15 minutes each. Dry with N₂ gas and treat with UV-Ozone for 20 minutes. Causality: This rigorous cleaning removes adventitious carbon and maximizes the density of reactive surface hydroxyl (-OH) groups necessary for anchoring[4].

  • Monolayer Assembly: Immerse the activated ITO substrates in a 1 mM solution of the selected fluorinated PPA in a Chloroform/Ethanol (2:1 v/v) mixture for 30 minutes inside a nitrogen-filled glovebox. Causality: The mixed solvent ensures complete dissolution of the fluorinated compound while the ethanol promotes rapid adsorption kinetics[4].

  • Thermal Annealing: Rinse the substrates with pure ethanol to remove any loosely bound, physisorbed multilayers. Anneal the substrates on a hotplate at 120°C for 1 hour. Self-Validation: The thermal energy drives a dehydration condensation reaction, converting weak hydrogen bonds into robust, covalent bidentate or tridentate P-O-Metal linkages[2][5].

  • Surface Validation: Measure the modified work function in air using a Kelvin Probe apparatus. Confirm the molecular orientation and binding mode using angle-dependent Near-Edge X-ray Absorption Fine Structure (NEXAFS) or X-ray Photoelectron Spectroscopy (XPS)[2][5].

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Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal and Waste Management of (2,6-Difluorophenyl)phosphonic Acid

As a Senior Application Scientist, I frequently consult with researchers regarding the lifecycle management of specialized fluorinated building blocks. (2,6-Difluorophenyl)phosphonic acid is a highly valuable reagent in...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with researchers regarding the lifecycle management of specialized fluorinated building blocks. (2,6-Difluorophenyl)phosphonic acid is a highly valuable reagent in drug discovery and materials science, particularly for synthesizing enzyme inhibitors and functionalized surface coatings. However, its unique structural features—a highly stable difluorophenyl ring coupled with a corrosive phosphonic acid moiety—demand stringent, scientifically grounded disposal protocols.

This guide provides a self-validating, step-by-step operational plan to ensure compliance with the Resource Conservation and Recovery Act (RCRA) and to safeguard laboratory personnel.

Physicochemical Hazard Profile & Causality

Before executing any disposal protocol, it is critical to understand the mechanistic reasons behind the safety guidelines. Laboratory safety is not just about following rules; it is about understanding chemical causality.

  • Corrosivity and Material Incompatibility: The phosphonic acid group ( −PO(OH)2​ ) readily donates protons, making it highly corrosive to living tissue and certain metals. This dictates the absolute requirement for non-metallic, chemically compatible waste receptacles (such as High-Density Polyethylene, HDPE, or Teflon-lined glass). Storing this acid in metal containers can lead to the generation of highly flammable hydrogen gas, creating an explosion hazard[1].

  • Environmental Persistence: The strong carbon-fluorine (C-F) bonds on the phenyl ring resist natural degradation pathways. While this compound is not a long-chain perfluoroalkyl substance (PFAS), fluorinated aromatic wastes still pose aquatic toxicity risks. Consequently, direct disposal into sewer systems is strictly prohibited; the waste must be routed to high-temperature incineration to ensure the complete cleavage of the C-F bonds[1],[2].

Quantitative Safety & Logistics Data

The following table summarizes the critical operational parameters for handling and disposing of (2,6-Difluorophenyl)phosphonic acid waste to ensure a self-validating safety environment.

ParameterSpecification / LimitScientific Rationale
Primary PPE 8-mil Nitrile Gloves (Double gloved)Prevents dermal exposure to corrosive acid during incidental contact or spill cleanup[3].
Storage Temperature 4 °C to 6 °CMinimizes degradation and volatilization of analytical waste prior to EHS pickup[2].
Primary Container HDPE or Teflon-lined GlassPrevents container degradation; avoids metal corrosion and hydrogen gas evolution[1].
Disposal Method High-Temperature IncinerationBreaks down stable C-F bonds; prevents environmental accumulation[2].
Sewer Disposal Limit 0.0 mg/L (Strictly Prohibited)Mitigates aquatic toxicity and environmental persistence risks[1].

Step-by-Step Routine Disposal Protocol

This methodology ensures that all waste generated during synthesis or assay development is properly contained, stabilized, and manifested.

Step 1: Waste Segregation Do not mix (2,6-Difluorophenyl)phosphonic acid with incompatible chemicals (e.g., strong bases, oxidizers, or water-reactive metals). Collect all solid waste, liquid solutions, and contaminated consumables (such as pipette tips and weighing paper) in a designated, chemically compatible container[1].

Step 2: Container Management and Labeling Ensure the container is clearly labeled "Hazardous Waste: Corrosive/Toxic - Contains (2,6-Difluorophenyl)phosphonic acid." Never use a metal container, as the acid will react over time to compromise the vessel's integrity[1].

Step 3: Temporary Storage Store the sealed waste container in secondary containment within a designated hazardous waste accumulation area. According to EPA guidelines for analytical samples and RCRA wastes, maintaining the storage environment between 4 °C and 6 °C is required to stabilize the waste until professional disposal[2].

Step 4: E-Manifesting and Professional Pickup Do not attempt laboratory-scale neutralization without explicit prior approval from your Environmental Health and Safety (EHS) department. Transfer the waste to a licensed chemical waste disposal contractor. Ensure the waste is tracked using the EPA's e-Manifest system, as required for RCRA-regulated shipments[4].

Emergency Spill Response Protocol

In the event of an accidental release, immediate and methodical action is required to prevent exposure and facility contamination.

Step 1: Evacuation and Isolation Immediately alert personnel in the vicinity. If the spill is large or ventilation is compromised, evacuate the lab and contact EHS. Ensure you are wearing the mandatory 8-mil nitrile gloves and safety goggles before proceeding[3].

Step 2: Containment (Solid vs. Liquid)

  • For Solid Spills: Do not use a standard vacuum, which can aerosolize the fine acidic powder. Carefully sweep up the material using a dedicated brush and dustpan, placing it into a compatible HDPE container[1].

  • For Liquid Spills (Solutions): Surround and cover the spill with an inert, non-combustible absorbent material such as dry sand or vermiculite. Do not use combustible materials like sawdust, which may react with the acid[1].

Step 3: Decontamination Once the bulk material is removed, triple-rinse the spill area and any empty source containers with a suitable solvent. Collect all rinsate and treat it as hazardous chemical waste[1].

Operational Decision Workflow

The following diagram illustrates the logical decision-making process for managing (2,6-Difluorophenyl)phosphonic acid waste safely and compliantly.

G Start Waste Generated: (2,6-Difluorophenyl) phosphonic acid IsSpill Is this a spill or routine waste? Start->IsSpill Spill Spill Protocol: Evacuate & PPE IsSpill->Spill Spill Routine Routine Disposal: Segregate Waste IsSpill->Routine Routine SolidLiquid Solid or Liquid Spill? Spill->SolidLiquid Neutralize Do NOT neutralize without EHS approval Routine->Neutralize Sweep Sweep into compatible container SolidLiquid->Sweep Solid Absorb Absorb with inert material (sand) SolidLiquid->Absorb Liquid Label Label as: Hazardous Waste (Corrosive/Toxic) Sweep->Label Absorb->Label Neutralize->Label Store Store in Secondary Containment (4-6°C) Label->Store EHS Transfer to EHS / Licensed Contractor Store->EHS

Decision workflow for the safe handling and disposal of (2,6-Difluorophenyl)phosphonic acid.

References

  • U.S. Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document." EPA.gov. Available at: [Link]

  • U.S. Department of Agriculture (USDA) ARS. "Hazard Communication Manual - Chemical Waste Handling & Disposal Procedures." USDA.gov. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests." EPA.gov. Available at: [Link]

Sources

Handling

Personal protective equipment for handling (2,6-Difluorophenyl)phosphonic acid

As a Senior Application Scientist, I approach chemical safety not merely as a regulatory checklist, but as a system of mechanistic mitigations. Handling fluorinated phosphonic acids requires a deep understanding of their...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical safety not merely as a regulatory checklist, but as a system of mechanistic mitigations. Handling fluorinated phosphonic acids requires a deep understanding of their molecular behavior to ensure laboratory safety and operational continuity.

Below is the comprehensive operational safety and logistics plan for handling (2,6-Difluorophenyl)phosphonic acid , designed to provide researchers and drug development professionals with self-validating, field-proven protocols.

Mechanistic Hazard Profile & Causality

The (2,6-Difluorophenyl)phosphonic acid molecule features a phosphonic acid moiety attached to a phenyl ring with fluorine substitutions at the 2 and 6 (ortho) positions. Fluorine is highly electronegative. Through the inductive effect, these fluorine atoms withdraw electron density from the aromatic ring and the phosphorus center. This stabilizes the conjugate base formed upon deprotonation, thereby increasing the acid dissociation constant (lowering the pKa) relative to unsubstituted phenylphosphonic acid.

In a biological or tissue context, this enhanced acidity accelerates the protonation of cellular structures, leading to rapid protein denaturation, lipid hydrolysis, and severe tissue necrosis[1]. Consequently, the compound is highly corrosive, causes severe skin burns and eye damage (H314), and is harmful if swallowed (H302)[1].

Quantitative Chemical & Hazard Data

Before initiating any experimental workflow, verify the compound parameters against the following standardized data:

ParameterSpecification
Chemical Name (2,6-Difluorophenyl)phosphonic acid
CAS Number 1206195-94-9[2]
Molecular Formula C6H5F2O3P[2]
Primary Hazard Classes Corrosive (Class 8), Toxic[1]
GHS Hazard Statements H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage)[1]
Transport (UN Number) UN 3464 (Organophosphorus compound, solid, toxic) or UN 2834 (Corrosive)[3],[1]
Storage Requirements Refrigerated (-5°C to 5°C) or cool dry place, tightly sealed, away from moisture and metals[4],[1]

Personal Protective Equipment (PPE) Protocol

To mitigate the specific hazards of this compound, standard laboratory PPE is insufficient. Implement the following step-by-step PPE protocol:

  • Pre-Operation Assessment: Verify that the chemical fume hood is operational with a standard face velocity of 80–120 feet per minute (fpm).

    • Causality: Adequate airflow is non-negotiable to capture corrosive micro-dust particles or acidic aerosols before they reach the operator's breathing zone.

  • Hand Protection (Double-Gloving): Don an inner layer of standard 4-mil nitrile gloves, followed by an outer layer of heavy-duty, chemical-resistant gloves (e.g., 8-mil neoprene or butyl rubber).

    • Causality: Phosphonic acids and their dissolved solutions can permeate thin latex or low-quality nitrile over extended exposure. Double-gloving creates a fail-safe barrier against pinhole leaks and allows for the safe, immediate removal of the outer contaminated layer if a splash occurs[1].

  • Eye and Face Protection: Equip tightly fitting chemical splash goggles paired with a full-face shield.

    • Causality: The severe corrosive nature of this acid (H314) requires defense against both direct splashes and aerosolization. Standard safety glasses lack the orbital seal required to prevent vapor intrusion[1].

  • Body Protection: Wear a fully buttoned, flame-retardant laboratory coat supplemented by an acid-resistant apron (e.g., PVC or heavy rubber). Ensure legs are fully covered and closed-toe, non-woven shoes are worn.

    • Causality: Spills of dense acidic solutions can rapidly soak through standard woven lab coats, reaching the skin before the garment can be removed.

  • Respiratory Protection: If handling bulk dry powders outside of a certified containment hood (which is strongly discouraged), a NIOSH-approved N95 or P100 particulate respirator must be worn.

Operational Spill & Disposal Workflow

In the event of a spill or when concluding an experiment, ad-hoc cleanup can lead to dangerous exothermic reactions or environmental contamination. Follow this validated methodology:

  • Spill Containment & Isolation: Immediately restrict access to the spill area. For a solid spill, do not apply water, as it may cause an exothermic dissolution or spread the acid. Carefully sweep up the dry material using non-sparking, non-metallic tools. For liquid solutions, dike the spill perimeter and cover with an inert, acid-binding absorbent such as dry sand, earth, or diatomite[1].

  • Controlled Neutralization: Gradually apply a weak, dry neutralizing agent (e.g., sodium bicarbonate or calcium carbonate) to the absorbed matrix.

    • Causality: Utilizing a weak base prevents the violent, heat-generating exothermic reactions that occur when strong alkalis (like NaOH) are applied directly to concentrated acids[1].

  • Waste Segregation & Packaging: Transfer the neutralized matrix into a chemically compatible, heavy-duty High-Density Polyethylene (HDPE) or PTFE container.

    • Causality: Strictly avoid metal containers. Phosphonic acids are highly corrosive to metals and can react to generate flammable hydrogen gas, leading to container pressurization and potential explosion[5].

  • Final Decontamination: Triple-rinse the spill area and any empty primary containers with a suitable solvent or dilute alkaline water. Collect all rinsate, as it must be treated as regulated chemical waste rather than flushed down the drain[5].

  • Manifesting and Brokerage: Seal and label the waste containers clearly. Transfer them to the institution's Environmental Health and Safety (EHS) office or a certified chemical waste broker. Ensure the waste is manifested correctly (typically under UN 3464 or UN 2834) for incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF)[3],[1].

Decision Workflow Diagram

G Start Initiate Handling: (2,6-Difluorophenyl)phosphonic acid PPE Don Advanced PPE: Double Nitrile, Face Shield, Acid Apron Start->PPE Hood Transfer to Fume Hood (Verify Flow: 80-120 fpm) PPE->Hood Process Execute Chemical Manipulation Hood->Process SpillCheck Spill Detected? Process->SpillCheck Contain Contain & Absorb (Sand/Diatomite) SpillCheck->Contain Yes Waste Collect in HDPE/PTFE (NO METAL CONTAINERS) SpillCheck->Waste No (Routine Waste) Neutralize Neutralize (Sodium Bicarbonate) Contain->Neutralize Neutralize->Waste Disposal EHS / Licensed Broker Incineration (UN 3464) Waste->Disposal

Decision workflow for handling and disposal of fluorinated phosphonic acids.

References

  • Laboratory Environmental Sample Disposal Information Document - Environmental Protection Agency (EPA). Available at: [Link]

  • Safety Data Sheet: Phosphonic acid - CPAChem. Available at: [Link]

Sources

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